molecular formula C7H10N2O2S B189684 Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate CAS No. 28942-54-3

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Cat. No.: B189684
CAS No.: 28942-54-3
M. Wt: 186.23 g/mol
InChI Key: GIAXMSUPTGGVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is a valuable chemical intermediate in medicinal chemistry, primarily used in the synthesis of diverse thiazole-based scaffolds for therapeutic development. Its structure serves as a key precursor for the design of novel pharmaceutical agents. Research indicates that this compound and its derivatives are instrumental in the exploration of new antimicrobials, showing promising activity against multi-drug resistant bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal activity . Furthermore, thiazole derivatives are actively investigated for their potential as anti-inflammatory agents, with studies targeting key inflammatory pathways and enzymes . The compound's application extends to the synthesis of Schiff base analogues, which are evaluated for their binding affinity to critical bacterial enzymes like UDP-N-acetylmuramate/L-alanine ligase, a target involved in bacterial cell wall synthesis . Beyond pharmaceuticals, this intermediate is also employed in the development of agrochemicals, including pesticides and herbicides, leveraging its heterocyclic core to enhance bioactivity .

Properties

IUPAC Name

methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXMSUPTGGVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353265
Record name methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28942-54-3
Record name methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the preparation of 2-aminothiazole derivatives.[1][2] This document outlines a detailed experimental protocol, presents expected characterization data in a structured format, and includes visualizations of the synthetic and characterization workflows.

Synthesis of this compound

The synthesis of the title compound can be achieved through a one-pot reaction involving the bromination of a β-ketoester followed by cyclization with thiourea.[3] This approach is efficient and simplifies the operational procedures by avoiding the isolation of the intermediate α-bromo-β-ketoester.[3]

Reaction Scheme:

The overall reaction involves the reaction of methyl 2-ethyl-3-oxobutanoate with a brominating agent, such as N-bromosuccinimide (NBS), to form the α-bromo intermediate in situ. This is followed by the addition of thiourea, which acts as a nucleophile, leading to the cyclization and formation of the desired 2-aminothiazole ring.

Proposed Starting Materials:

  • Methyl 2-ethyl-3-oxobutanoate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Solvent (e.g., Ethanol, Tetrahydrofuran/Water mixture)

Experimental Protocol:

A plausible experimental protocol, adapted from the synthesis of similar 2-aminothiazole-4-carboxylates, is detailed below.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-ethyl-3-oxobutanoate (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise while stirring, maintaining the temperature below 5 °C. Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add thiourea (1.0 eq.) and heat the mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction for the formation of the product by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure to remove the solvent. The residue is then treated with a base, such as aqueous ammonia or sodium bicarbonate solution, to neutralize any acid and precipitate the free base of the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Table 1: Proposed Reaction Parameters

ParameterValue/Condition
Starting Material Methyl 2-ethyl-3-oxobutanoate
Reagents N-Bromosuccinimide, Thiourea
Solvent Tetrahydrofuran/Water or Ethanol
Reaction Temperature 0 °C to Reflux (70-80 °C)
Reaction Time 5-7 hours
Purification Method Recrystallization

Synthetic Workflow Diagram:

Synthesis_Workflow Start Starting Materials: Methyl 2-ethyl-3-oxobutanoate N-Bromosuccinimide Thiourea Reaction One-Pot Synthesis: 1. Bromination (0°C to RT) 2. Cyclization (Reflux) Start->Reaction Workup Work-up: - Cooling - Neutralization - Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Synthetic workflow for this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The expected data, extrapolated from closely related compounds, are summarized below.

Table 2: Expected Characterization Data

TechniqueExpected Observations
¹H NMR δ (ppm): ~1.2 (t, 3H, -CH₂CH₃ ), ~2.8 (q, 2H, -CH₂ CH₃), ~3.8 (s, 3H, -OCH₃ ), ~7.0-7.5 (br s, 2H, -NH₂ )
¹³C NMR δ (ppm): ~14, ~22 (-CH₂C H₃ and -C H₂CH₃), ~51 (-OC H₃), ~110 (C5), ~145 (C4), ~162 (C=O), ~168 (C2)
IR Spectroscopy ν (cm⁻¹): ~3400-3200 (N-H stretching of NH₂), ~1700 (C=O stretching of ester), ~1620 (C=N stretching of thiazole ring), ~1550 (N-H bending)
Mass Spectrometry m/z: Expected [M+H]⁺ at approximately 201.06
Melting Point Expected to be in the range of 160-180 °C based on similar structures.[4]

Characterization Workflow Diagram:

Characterization_Workflow cluster_spectroscopy cluster_physical Synthesized_Compound Synthesized Compound Spectroscopic_Analysis Spectroscopic Analysis Synthesized_Compound->Spectroscopic_Analysis Physical_Properties Physical Properties Synthesized_Compound->Physical_Properties NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS MP Melting Point Determination Physical_Properties->MP Data_Interpretation Data Interpretation and Structural Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation MP->Data_Interpretation

Workflow for the characterization of the synthesized compound.

Discussion

The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of 2-aminothiazoles.[1][2] The proposed one-pot procedure offers the advantages of operational simplicity and potentially higher overall yields compared to a two-step process. The characterization of the final product is crucial to confirm its identity and purity. The expected spectroscopic data are based on the known chemical shifts and absorption frequencies for the functional groups present in the molecule. The amino group protons are expected to be broad in the ¹H NMR spectrum and may exchange with D₂O. The carbonyl stretch in the IR spectrum is a key diagnostic peak. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

This guide provides a robust framework for the successful synthesis and characterization of this compound, a valuable building block for further chemical exploration and drug discovery endeavors.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for closely related structural analogs to provide a robust predictive profile. Detailed experimental protocols for determining these key properties are also described.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is scarce, the properties can be estimated based on its structural analogs.

Table 1: Summary of Physicochemical Properties

PropertyValue (this compound)Value (Analog: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate)Data Type
Molecular Formula C₈H₁₂N₂O₂SC₇H₁₀N₂O₂SCalculated
Molecular Weight 200.26 g/mol 186.23 g/mol [1][2]Calculated
Melting Point Not available176-180 °C[2][3]Experimental
Boiling Point Predicted: 313.1±22.0 °CPredicted: 313.1±22.0 °C[3]Predicted
Solubility Predicted: Insoluble in water[3]. Soluble in DMF, DMSO, Ethanol[3].Soluble in DMF, DMSO, Ethanol[3].Predicted/Experimental
pKa Predicted: 3.90±0.10[3]Predicted: 3.90±0.10[3]Predicted
logP (Octanol/Water) Not availablePredicted: 1.6[1]Predicted

Note: The properties of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate are provided as a close structural analog. The positions of the substituents on the thiazole ring are different, which will influence the exact physicochemical properties.

Synthesis and Reactivity

The synthesis of 2-aminothiazole-4-carboxylate derivatives is well-established, typically following the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide. For the target compound, this would likely involve the reaction of a methyl 2-halo-3-oxopentanoate with thiourea.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methyl 2-chloro-3-oxobutanoate P1 Reaction in Ethanol R1->P1 R2 Thiourea R2->P1 Prod Ethyl 2-amino-4-methylthiazole-5-carboxylate P1->Prod Cyclization G A Prepare Sample (Powder and pack capillary tube) B Place in Apparatus A->B C Rapid Heating (To ~15°C below expected MP) B->C D Slow Heating (1-2°C / min) C->D E Observe and Record (Start and end of melting) D->E F Report Melting Range E->F G cluster_low_ph Low pH (pH < pKa) cluster_pka pH = pKa cluster_high_ph High pH (pH > pKa) Protonated R-NH3+ (Predominant Species) Equilibrium [R-NH3+] = [R-NH2] Protonated->Equilibrium + OH- Equilibrium->Protonated + H+ Deprotonated R-NH2 (Predominant Species) Equilibrium->Deprotonated + OH- Deprotonated->Equilibrium + H+

References

"Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminothiazole Carboxylate Derivatives

An Important Note on Chemical Nomenclature: This guide addresses the chemical compound "Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate" (CAS Number: 7210-76-6). While the initial inquiry specified "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate," publicly available scientific literature and chemical databases contain extensive information on the former, a structurally similar and commercially significant compound. The latter is not well-documented, suggesting a possible misnomer in the original query. This guide will focus on the well-characterized compound for which substantial data exists.

Part 1: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

This compound is a pivotal intermediate in the synthesis of various biologically active molecules and serves as a crucial building block in medicinal and agricultural chemistry.[1] Its thiazole core is a recognized pharmacophore, contributing to a wide range of therapeutic applications, including the development of antimicrobial and anti-inflammatory agents.[1][2]

Molecular Structure and Identification

The molecular structure consists of a thiazole ring substituted with an amino group at position 2, a methyl group at position 4, and an ethyl carboxylate group at position 5.

CAS Number: 7210-76-6[3]

Molecular Formula: C₇H₁₀N₂O₂S[3]

Physicochemical Data

The following table summarizes the key quantitative properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

PropertyValueReference
Molecular Weight 186.23 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 176-180 °C
Purity ≥ 97%[4]
SMILES CCOC(=O)c1sc(N)nc1C
InChI Key WZHUPCREDVWLKC-UHFFFAOYSA-N
Experimental Protocols: Synthesis

Multiple synthetic routes for Ethyl 2-amino-4-methylthiazole-5-carboxylate have been developed, with a focus on improving yield and procedural efficiency. A common and effective method is the one-pot synthesis from ethyl acetoacetate and thiourea.

One-Pot Synthesis Protocol:

  • Bromination: To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system like water and tetrahydrofuran (THF) cooled to below 0°C, N-bromosuccinimide (NBS) (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Cyclization: Thiourea (1 equivalent) is then added to the reaction mixture.[2]

  • Heating: The mixture is heated to 80°C for 2 hours to facilitate the cyclization reaction, forming the thiazole ring.[2]

  • Work-up: After cooling, the product can be isolated through filtration and purified by recrystallization.[5]

This one-pot method is advantageous as it simplifies the work-up process and often results in higher overall yields compared to traditional two-step syntheses.[2] An alternative patented method involves the reaction of thiourea with ethyl 2-chloroacetoacetate in an ethanol/ethyl acetate solution in the presence of sodium carbonate, boasting a product yield of over 98%.[6]

Logical Workflow for One-Pot Synthesis

The following diagram illustrates the logical steps of the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

G One-Pot Synthesis Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Outcome A Ethyl Acetoacetate D Step 1: Bromination (Water/THF, <0°C -> RT, 2h) A->D B N-Bromosuccinimide (NBS) B->D C Thiourea E Step 2: Cyclization (Add Thiourea, Heat to 80°C, 2h) C->E D->E F Ethyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate E->F

One-Pot Synthesis Workflow
Applications in Drug Development

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry.[2] Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate are building blocks for a variety of therapeutic agents.[2] This structural motif has been incorporated into drugs for treating allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[2] Furthermore, derivatives have shown significant antileukemic activity and promising antineoplastic potential.[2] It is also a key intermediate in the synthesis of the antibiotic cefditoren pivoxil.[2]

Part 2: this compound

As requested, a search for "this compound" was conducted. However, there is a notable lack of information for this specific compound in major chemical databases and scientific literature. This suggests that it is either a very rare compound, a novel compound not yet widely reported, or a potential misnomer.

For completeness, a positional isomer, Ethyl 2-amino-5-methylthiazole-4-carboxylate , is documented with the following identifiers:

  • CAS Number: 72054-60-5[7]

  • Molecular Formula: C₇H₁₀N₂O₂S[7]

  • IUPAC Name: ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate[7]

This further highlights the importance of precise substituent placement in chemical nomenclature. Based on the available data, researchers and professionals interested in this chemical family should focus on the well-characterized "Ethyl 2-amino-4-methylthiazole-5-carboxylate" (CAS 7210-76-6) for reliable data and sourcing.

References

A Technical Guide to the Biological Activities of Novel 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.[2][4] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, migration, and angiogenesis.[5][8]

The in vitro anticancer activity of 2-aminothiazole derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-[(substituted)acetamido]thiazole-4-carboxylatesPanc-1 (Pancreatic)43.08[5]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativesH1299 (Lung), SHG-44 (Glioma)4.03 - 4.89[6][9]
4-naphthyl-2-aminothiazole derivativesHep-G2 (Liver), A549 (Lung)Not specified[6]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-0.024 (MIC against M. tuberculosis)[10]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution on the 2-Amino Group: Acylation of the 2-amino group with substituted benzoyl moieties, such as a 3-chlorobenzoyl group, has been shown to significantly enhance anticancer potency.[11] Aromatic substitutions on this group generally lead to better antitumor activity compared to aliphatic ones.[11]

  • Substitution on the Thiazole Ring: The introduction of substituents at the 4- and 5-positions of the thiazole ring can greatly influence the anticancer activity.[12]

  • Aryl Moieties: The presence of halogen substituents on phenyl rings attached to the 2-aminothiazole core often results in increased cytotoxic activity.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Following the incubation period, an MTT solution is added to each well.[11]

  • Formazan Solubilization: Viable cells contain mitochondrial reductases that convert the yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Treat cells with 2-aminothiazole derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for a few hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Measure absorbance solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

Novel 2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[13][14][15] Their structural framework allows for modifications that can enhance their potency and spectrum of activity.

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-aminothiazole conjugated nitrofuranMycobacterium tuberculosis H37Ra0.27[16]
2-aminothiazole conjugated nitrofuranStaphylococcus aureus1.36[16]
N-oxazolyl- and N-thiazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13[17]

The disk-diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

  • Culture Preparation: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Antimicrobial_Screening_Workflow start Start culture_prep Prepare microbial inoculum start->culture_prep plate_inoculation Inoculate agar plate culture_prep->plate_inoculation disk_prep Impregnate disks with test compounds plate_inoculation->disk_prep disk_application Place disks on agar surface disk_prep->disk_application incubation Incubate plates disk_application->incubation zone_measurement Measure zones of inhibition incubation->zone_measurement mic_determination Proceed to MIC determination for active compounds zone_measurement->mic_determination end End mic_determination->end

Caption: General workflow for antimicrobial susceptibility testing.

Kinase Inhibitory Activity

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical components of cellular signaling pathways that are often dysregulated in diseases like cancer.[8][18][19]

  • Src Family Kinases: 2-aminothiazole was identified as a novel template for Src family kinase inhibitors, leading to the development of Dasatinib (BMS-354825), a pan-Src inhibitor.[8] Src kinases are involved in signaling pathways that regulate cell proliferation, survival, and motility.

  • Aurora Kinases: Certain 2-aminothiazole derivatives have shown inhibitory activity against Aurora kinases, which are key regulators of mitosis.[19][20] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive, allosteric inhibitors of CK2.[18][21] CK2 is a constitutively active serine/threonine kinase involved in pro-oncogenic pathways.[18] These allosteric modulators bind to a pocket outside the ATP-binding site, stabilizing an inactive conformation of the kinase.[18]

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Cellular Processes GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Family Kinase Receptor->Src Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival Aurora Aurora Kinase Mitosis Mitosis Aurora->Mitosis CK2 Protein Kinase CK2 CK2->Proliferation CK2->Survival Inhibitor 2-Aminothiazole Derivative Inhibitor->Src Inhibitor->Aurora Inhibitor->CK2

Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and kinase inhibitory effects, underscore its importance in medicinal chemistry. The ability to systematically modify the core structure provides a powerful tool for optimizing activity and selectivity. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective drugs for a range of diseases.

References

An In-depth Technical Guide to the Synthesis and Applications of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of derivatives of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document details the synthetic routes, experimental protocols, quantitative biological data, and explores the mechanisms of action, including key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, and its derivatives can be primarily achieved through the Hantzsch thiazole synthesis or efficient one-pot methodologies.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole rings. For the target molecule, this involves the reaction of an α-haloketone, specifically methyl 2-chloro-3-oxopentanoate, with thiourea.

A generalized workflow for this synthesis is presented below:

Hantzsch_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Methyl_3-oxopentanoate Methyl 3-oxopentanoate alpha_haloketone Methyl 2-chloro-3-oxopentanoate Methyl_3-oxopentanoate->alpha_haloketone Chlorination (e.g., SO2Cl2) Thiourea Thiourea Target_Molecule This compound Thiourea->Target_Molecule alpha_haloketone->Target_Molecule Cyclocondensation

Figure 1: Hantzsch synthesis workflow for the target molecule.
One-Pot Synthesis

More recent and efficient methods involve a one-pot synthesis that combines the halogenation and cyclization steps, simplifying the procedure and often improving yields.[1][2]

A generalized workflow for a one-pot synthesis is as follows:

One_Pot_Synthesis Start Methyl 3-oxopentanoate + Thiourea + Halogenating Agent (e.g., NBS) Reaction One-Pot Reaction (Solvent, e.g., Ethanol or THF/Water) Start->Reaction Product This compound Reaction->Product

Figure 2: Generalized one-pot synthesis workflow.

Experimental Protocols

General Protocol for Hantzsch Synthesis of this compound

This protocol is a generalized procedure based on established methods for similar 2-aminothiazole-4-carboxylate derivatives.

Step 1: Synthesis of Methyl 2-chloro-3-oxopentanoate [3]

  • To a solution of methyl 3-oxopentanoate (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask, cool the mixture to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-chloro-3-oxopentanoate, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Thiourea [4]

  • Dissolve the crude methyl 2-chloro-3-oxopentanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with cold water and ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

General Protocol for One-Pot Synthesis[2]
  • To a mixture of methyl 3-oxopentanoate (1 equivalent) in a solvent system (e.g., water and THF) cooled to 0 °C, add N-bromosuccinimide (NBS) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add thiourea (1 equivalent) to the mixture and heat to 80 °C for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and add aqueous ammonia to basify.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications and Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, with significant potential in drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-aminothiazole derivatives against various cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives (IC₅₀ values)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Derivative 28A549 (Lung)8.64[5]
HeLa (Cervical)6.05[5]
HT29 (Colon)0.63[5]
Derivative 20H1299 (Lung)4.89[5]
SHG-44 (Glioma)4.03[5]
TH-39K562 (Leukemia)0.78[6]
Compound 7cSNB-75 (CNS)<10[8]
Compound 17bMCF-7 (Breast)1.86[8]
Dasatinib AnalogK562 (Leukemia)<1[9]
MCF-7 (Breast)20.2[9]
HT-29 (Colon)21.6[9]
Antimicrobial Activity

The 2-aminothiazole scaffold is also a key feature in compounds with significant antibacterial and antifungal properties.[10][11]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives (MIC values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Schiff Base 2aStaphylococcus epidermidis (MDR)250[10]
Pseudomonas aeruginosa (MDR)375[10]
Schiff Base 2bStaphylococcus epidermidis (MDR)250[10]
Pseudomonas aeruginosa (MDR)375[10]
Schiff Base 2dStaphylococcus aureus (MDR)250[10]
Escherichia coli (MDR)375[10]
Schiff Base 2gStaphylococcus aureus (MDR)250[10]
Escherichia coli (MDR)375[10]
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H₃₇Rv0.06[12]
Methyl 2-amino-5-methylthiazole-4-carboxylateMycobacterium tuberculosis H₃₇Rv0.06[12]
Kinase Inhibitory Activity

A primary mechanism for the anticancer effects of 2-aminothiazole derivatives is their ability to inhibit various protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[9][13][14]

Signaling Pathways

2-Aminothiazole derivatives have been identified as inhibitors of several key kinases. The following diagrams illustrate the general signaling pathways affected by the inhibition of these kinases.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor cluster_outcome Cellular Outcome Receptor Growth Factor Receptor (e.g., EGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Decreased Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis mTOR->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Receptor Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_kinases Key Kinases cluster_inhibitor Inhibitor cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase M M Phase G2->M Progression CDK2 CDK2/Cyclin E CDK2->S Cell_Cycle_Arrest Cell Cycle Arrest Aurora_Kinase Aurora Kinase Aurora_Kinase->M Inhibitor 2-Aminothiazole Derivative Inhibitor->CDK2 Inhibits Inhibitor->Aurora_Kinase Inhibits

References

Spectroscopic and Spectrometric Analysis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the heterocyclic compound, Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic and Spectrometric Data

The structural elucidation of this compound, a molecule of interest in medicinal chemistry, relies on a combination of modern analytical techniques. Although experimental data for this specific molecule is not widely published, the following sections present predicted spectroscopic and spectrometric data, which serve as a reliable reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.10s2HNH₂
~3.85s3HO-CH₃
~2.80q2H-CH₂-CH₃
~1.30t3H-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

The predicted broadband proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)Carbon Type
~168C=O (ester)
~163C2 (thiazole ring)
~158C4 (thiazole ring)
~115C5 (thiazole ring)
~52O-CH₃
~22-CH₂-CH₃
~14-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
~3000-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1630StrongN-H bend (primary amine)
~1580MediumC=N stretch (thiazole ring)
~1450MediumC-H bend (aliphatic)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Electrospray Ionization (ESI), the protonated molecule is typically observed.

m/z (Mass-to-Charge Ratio)Ion
187.06[M+H]⁺
209.04[M+Na]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic and spectrometric data for a solid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse sequence is used for acquisition.

  • Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

  • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

  • A proton-decoupled pulse program (e.g., zgpg30) is used.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • A background spectrum of the clean ATR crystal is recorded.

  • A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • After analysis, the crystal and anvil are thoroughly cleaned with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (Electrospray Ionization - ESI)
  • A stock solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • The stock solution is then diluted to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • The diluted sample is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • The mass spectrum is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a novel chemical entity.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic and Spectrometric Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Structural Elucidation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Logical workflow for the synthesis and structural analysis of a chemical compound.

Structure-Activity Relationship of 2-Amino-5-Carboxy-Thiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-carboxy-thiazole scaffold is a privileged structure in medicinal chemistry, prominently featured in a variety of kinase inhibitors, including the potent pan-Src family kinase inhibitor Dasatinib. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, with a focus on their role as kinase inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.

Core Structure and Pharmacophore

The fundamental 2-amino-5-carboxy-thiazole core serves as a versatile template for the design of kinase inhibitors. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The 5-carboxy group, typically derivatized as an amide or ester, provides a crucial vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 2-amino-5-carboxy-thiazole scaffold have revealed critical insights into the structural requirements for potent kinase inhibition. The following sections and the subsequent data table summarize key SAR findings.

Substitutions at the 2-Amino Position

The 2-amino group is a critical anchor for binding to the kinase hinge region. Acylation of this amine with various moieties has been extensively explored. For instance, linking a pyrimidine ring system at this position, as seen in Dasatinib, has proven to be highly effective for potent inhibition of Src family kinases.[1] The nature of the substituent directly influences the binding affinity and selectivity profile of the compound.

Modifications of the 5-Carboxamide Group

The 5-carboxamide moiety is a key interaction point with the solvent-exposed region of the ATP-binding site. The SAR at this position is often highly dependent on the specific kinase target. For Src family kinases, bulky and hydrophobic groups are generally well-tolerated and can enhance potency. For example, the N-(2-chloro-6-methylphenyl) group in Dasatinib occupies a hydrophobic pocket, contributing significantly to its high affinity.

Quantitative SAR Data

The following table summarizes the in vitro activities of representative 2-amino-5-carboxy-thiazole derivatives against various cancer cell lines and kinases. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

Compound IDR1 (at 2-amino)R2 (at 5-carboxamide)Target Cell Line/KinaseIC50 (µM)Reference
Dasatinib 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-ylN-(2-chloro-6-methylphenyl)K562< 1[2]
MCF-7< 1[2]
HT-29< 1[2]
MDA-MB-231< 1[2]
6d 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)K562comparable to Dasatinib[2]
MCF-720.2[2]
HT-2921.6[2]
MDA-MB-231inactive[2]
11d HN-cyclopropylLckpotent (sub-micromolar)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide protocols for the synthesis of the 2-amino-5-carboxy-thiazole core and for a key biological assay.

Synthesis of 2-Amino-N-aryl-thiazole-5-carboxamide

A common and efficient method for the synthesis of the 2-amino-5-carboxamide thiazole core involves the reaction of a β-ethoxyacrylamide with N-bromosuccinimide (NBS) followed by a one-pot treatment with thiourea.[4]

Step 1: Synthesis of (E)-N-(aryl)-3-ethoxyacrylamide To a solution of the desired aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, β-ethoxy acryloyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (E)-N-(aryl)-3-ethoxyacrylamide.

Step 2: Synthesis of 2-Amino-N-(aryl)thiazole-5-carboxamide To a solution of the (E)-N-(aryl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water at 0 °C, N-bromosuccinimide (1.1 eq) is added portion-wise. The mixture is stirred for 30 minutes. Thiourea (1.2 eq) is then added, and the reaction mixture is heated to reflux for 2-3 hours. After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 2-amino-N-(aryl)thiazole-5-carboxamide.

Cell-Based Src Kinase Activity Assay

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on Src kinase phosphorylation.[5]

1. Cell Culture and Treatment:

  • Seed a human cancer cell line with known Src activity (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds in serum-free cell culture medium.

  • Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

2. Cell Lysis:

  • After incubation, remove the treatment medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 50 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Incubate on ice for 10 minutes with gentle shaking.

3. ELISA-Based Detection of Phospho-Src:

  • Coat a high-binding 96-well ELISA plate with a capture antibody specific for total Src overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block the wells with 200 µL of blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour at room temperature.

  • Wash the plate three times.

  • Add 100 µL of the cell lysates to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of a detection antibody specific for phosphorylated Src (pY416) conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of Src inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow relevant to the study of 2-amino-5-carboxy-thiazole kinase inhibitors.

Src Kinase Signaling Pathway

This diagram illustrates the central role of Src kinase in mediating downstream signaling cascades that regulate cell proliferation, survival, and migration.[6][7] Inhibition of Src by 2-amino-5-carboxy-thiazole derivatives can block these oncogenic signals.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Proliferation MAPK->Proliferation Inhibitor 2-Amino-5-carboxy- thiazole Inhibitor Inhibitor->Src

Caption: Src Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing kinase inhibitors, from initial high-throughput screening to more detailed cellular and biochemical assays.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Based Cell-Based Assays (Target Engagement & Phenotypic) Dose_Response->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt Lead_Opt->Dose_Response Iterative Improvement End End: Preclinical Candidate Lead_Opt->End

Caption: General Workflow for Kinase Inhibitor Discovery.

References

The Versatile Building Block: A Technical Guide to Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, a pivotal heterocyclic building block in modern organic and medicinal chemistry. Due to the prevalence of its structural analog in scientific literature, this paper will focus on the closely related and extensively studied Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate , providing a comprehensive overview of its synthesis, reactivity, and diverse applications in the development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of complex molecular architectures. Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, in particular, offers multiple reaction sites, enabling the introduction of diverse functional groups and the construction of novel heterocyclic systems. This versatility has led to its use in the development of antimicrobial, anti-inflammatory, and anticancer agents.[1][2]

Table 1: Physicochemical Properties of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

PropertyValueReference
CAS Number 7210-76-6
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Appearance Solid
Melting Point 176-180 °C

Synthesis of the Core Scaffold

The most common and efficient methods for the synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate are based on the Hantzsch thiazole synthesis. This typically involves the condensation of a β-ketoester with a halogenating agent, followed by cyclization with thiourea.

One-Pot Synthesis from Ethyl Acetoacetate

A practical and efficient one-pot procedure allows for the synthesis of the title compound from readily available starting materials.[3] This method avoids the isolation of the intermediate α-halo-β-ketoester, simplifying the overall process and often leading to higher yields.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Bromination 1. Bromination Ethyl Acetoacetate->Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Bromination Thiourea Thiourea Cyclization 2. Cyclization Thiourea->Cyclization Bromination->Cyclization Intermediate: Ethyl 2-bromoacetoacetate Product Ethyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate Cyclization->Product G Start Ethyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate Reaction Condensation Start->Reaction Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Reaction Product Schiff Base Derivative Reaction->Product G Start Ethyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate Reaction Condensation/ Cyclization Start->Reaction Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Reaction Product Thiazolo[3,2-a]pyrimidine Derivative Reaction->Product

References

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-1,3-Thiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific mechanism of action studies for "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" are not extensively available in publicly accessible scientific literature. This guide, therefore, focuses on the broader class of 2-amino-1,3-thiazole-4-carboxylate derivatives, for which a more substantial body of research exists. The information presented here is intended to provide a comprehensive overview of the likely biological activities and mechanisms of this class of compounds for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-amino-1,3-thiazole-4-carboxylate have garnered significant attention for their therapeutic potential, particularly in the realm of oncology.[2] This technical guide synthesizes the current understanding of the mechanism of action of these compounds, with a focus on their anticancer and kinase inhibitory properties.

Core Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their biological effects is the inhibition of protein kinases.[3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminothiazole core serves as a versatile template for the design of potent and selective kinase inhibitors.[3]

1.1. Targeted Kinase Families:

Research has implicated 2-aminothiazole derivatives in the inhibition of several key kinase families involved in cancer progression:

  • Src Family Kinases: The 2-aminothiazole structure was the basis for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[3] These kinases are involved in cell proliferation, survival, and migration.

  • Cyclin-Dependent Kinases (CDKs): Certain 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[4] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Some derivatives have shown inhibitory activity against VEGFR-2, a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors.[5]

  • Aurora Kinases: These are serine/threonine kinases that are essential for mitosis. 2-amino thiazole derivatives have been investigated as potential inhibitors of Aurora kinases for breast cancer treatment.[6]

1.2. PI3K/Akt/mTOR Signaling Pathway:

A significant number of 2-aminothiazole-based anticancer agents target the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in human cancers.[8] By inhibiting key kinases within this cascade, such as PI3K and Akt, these compounds can effectively block downstream signaling, leading to reduced cancer cell proliferation and survival.[7]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole 2-Aminothiazole Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Quantitative Data on Biological Activity

The anticancer activity of 2-aminothiazole carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes some of the reported activities for this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Ethyl 2-substituted-aminothiazole-4-carboxylateRPMI-8226 (Leukemia)0.08[2]
2-[(substituted)acetamido]thiazole-4-carboxylatesPanc-1 (Pancreatic)43.08[9]
2-amino-thiazole-5-carboxylic acid phenylamide deriv.K563 (Leukemia)Comparable to Dasatinib[10]
2-amino-thiazole-5-carboxylic acid phenylamide deriv.MCF-7 (Breast)20.2[10]
2-amino-thiazole-5-carboxylic acid phenylamide deriv.HT-29 (Colon)21.6[10]
Phenylamido substituted thiazoleA549 (Lung)8.64[2]
Phenylamido substituted thiazoleHeLa (Cervical)6.05[2]
Phenylamido substituted thiazoleHT29 (Colon)0.63[2]
Thiazolyl-thiourea derivativeHS 578T (Breast)0.8[1]
4-chlorophenylthiazolyl derivativeMDA-MB-231 (Breast)3.52[5]
3-nitrophenylthiazolyl derivativeMDA-MB-231 (Breast)1.21[5]
Thiazole derivative 4cMCF-7 (Breast)2.57[11]
Thiazole derivative 4cHepG2 (Liver)7.26[11]
Thiazolidin-4-one derivative 5dHepG2 (Liver)8.80
Thiazolidin-4-one derivative 5dMCF-7 (Breast)7.22

Experimental Protocols

The evaluation of the mechanism of action of 2-aminothiazole derivatives involves a series of in vitro assays.

3.1. In Vitro Cytotoxicity Screening (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative for 48-72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the insoluble formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.

3.2. In Vitro Kinase Inhibition Assay:

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The 2-aminothiazole derivative is added at various concentrations to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.

    • Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental and Drug Discovery Workflow

The discovery and development of novel 2-aminothiazole-based anticancer agents typically follow a structured workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_ID->MoA Lead_Opt Lead Optimization (Structure-Activity Relationship) MoA->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

Experimental workflow for the screening of thiazole-based anticancer compounds.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on the well-established Hantzsch thiazole synthesis, adapted for a convenient and efficient one-pot procedure. This approach avoids the isolation of intermediate α-haloketone species, thereby simplifying the experimental setup and potentially increasing overall yield. These notes also include tabulated data for reaction parameters, a proposed reaction mechanism, and expected analytical data for the target compound.

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex bioactive molecules. The one-pot synthesis described herein offers an efficient route to this important scaffold from readily available starting materials.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from established procedures for similar 2-aminothiazole syntheses.

Materials:

  • Methyl 3-oxopentanoate

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Thiourea

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate solution

  • Water (deionized)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-oxopentanoate (1.0 eq) and absolute ethanol to create a 0.5 M solution.

  • Halogenation: Cool the solution in an ice bath to 0-5 °C. To the stirred solution, add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • In-situ Intermediate Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the α-halogenation can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture containing the in-situ generated methyl 2-halo-3-oxopentanoate, add thiourea (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 3-5 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters for the One-Pot Synthesis

ParameterValue/DescriptionNotes
Starting Ketoester Methyl 3-oxopentanoate1.0 equivalent
Halogenating Agent N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)1.1 equivalents
Cyclizing Agent Thiourea1.2 equivalents
Solvent Absolute EthanolSufficient to make a 0.5 M solution of the ketoester
Halogenation Temp. 0-5 °C initially, then room temperatureControl of temperature is crucial during addition
Halogenation Time 1-2 hoursMonitor by TLC
Cyclization Temp. Reflux (~78 °C)
Cyclization Time 3-5 hoursMonitor by TLC
Workup Aqueous workup with extractionNeutralization with bicarbonate is important
Purification Recrystallization or Column ChromatographyTo obtain the pure product

Mandatory Visualizations

Reaction Scheme and Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup and Purification start1 Methyl 3-oxopentanoate step1 1. Mix Methyl 3-oxopentanoate and Ethanol in a flask. start1->step1 start2 NBS or NCS step2 2. Cool to 0-5 °C and add NBS/NCS portion-wise. start2->step2 start3 Thiourea step4 4. Add Thiourea to the mixture. start3->step4 start4 Ethanol start4->step1 step1->step2 step3 3. Stir at room temperature for 1-2 hours. step2->step3 step3->step4 step5 5. Reflux for 3-5 hours. step4->step5 step6 6. Cool and concentrate the reaction mixture. step5->step6 step7 7. Perform aqueous workup and extraction. step6->step7 step8 8. Dry and concentrate the organic layer. step7->step8 step9 9. Purify by recrystallization or chromatography. step8->step9 end Pure Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate step9->end

Caption: Experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism (Hantzsch Thiazole Synthesis)

G ketoester Methyl 3-oxopentanoate alpha_halo Methyl 2-bromo-3-oxopentanoate (in-situ) ketoester->alpha_halo Halogenation nbs NBS nbs->alpha_halo thiourea Thiourea intermediate1 Thiouronium salt intermediate thiourea->intermediate1 alpha_halo->intermediate1 Nucleophilic attack intermediate2 Hydroxythiazoline intermediate intermediate1->intermediate2 Intramolecular cyclization product Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate intermediate2->product Dehydration

Caption: Proposed mechanism of the Hantzsch thiazole synthesis.

Application Notes and Protocols: Hantzsch ThSynthesis of 2-Amino-5-Ester Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. This method involves the reaction of an α-haloketone with a thioamide-containing reactant. A particularly valuable class of compounds synthesized through this route are the 2-amino-5-ester thiazoles. These molecules serve as crucial building blocks and key intermediates in the development of a wide array of pharmaceutical agents.[1][2] Their scaffold is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, derivatives of 2-amino-5-ester thiazoles are integral to the synthesis of prominent drugs, such as the anti-cancer medication Dasatinib.[4]

This document provides detailed protocols and application notes for the synthesis of 2-amino-5-ester thiazoles via the Hantzsch reaction, with a focus on providing reproducible experimental procedures and relevant data for researchers in the field of medicinal chemistry and drug development.

Reaction Mechanism

The Hantzsch synthesis of 2-amino-5-ester thiazoles proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of an α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_halo_ketoester α-Halo-β-ketoester intermediate1 Thiouronium Salt Intermediate alpha_halo_ketoester->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-5-ester Thiazole intermediate2->product Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

This section details the experimental procedures for the synthesis of ethyl 2-aminothiazole-5-carboxylate, a representative 2-amino-5-ester thiazole.

Protocol 1: One-Pot Synthesis from Ethyl Acetoacetate

This protocol outlines a one-pot procedure starting from ethyl acetoacetate.[2]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (10.5 g, 0.06 mol) in portions.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution (8.0 mL).

  • Stir the resulting yellow suspension at room temperature for 10 minutes.

  • Collect the precipitate by filtration, wash with water (3 x 100 mL), and recrystallize from ethyl acetate to yield the pure product.

Protocol 2: Synthesis from Ethyl 3-Ethoxyacrylate

This protocol starts with the bromination of ethyl 3-ethoxyacrylate.[5]

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Ammonia solution

Procedure:

  • Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) to a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10 °C.[5]

  • Stir the reaction mixture at room temperature for 1 hour.[5]

  • Add thiourea (7.6 g, 0.1 mol) to the mixture.[5]

  • Heat the reaction mixture to 80 °C and maintain for 1 hour.[5]

  • Cool the solution to room temperature and add ammonia solution (20 mL).[5]

  • Stir the resulting paste at room temperature for 10 minutes and then filter.[5]

  • Wash the filter cake with water and dry under vacuum to obtain the final product.[5]

Data Presentation

The following table summarizes representative yields and physical data for synthesized 2-amino-5-ester thiazoles.

EntryR GroupR' GroupYield (%)Melting Point (°C)Reference
1MethylEthyl72178-179[2]
2PhenylEthyl85164-166
3HEthyl70159-163[5]

Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate: [2]

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C ).

  • MS (m/z): 187 (M + H⁺).

Applications in Drug Development

The 2-amino-5-ester thiazole core is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][3] These compounds and their derivatives have been extensively investigated for various therapeutic applications.

  • Anticancer Agents: A significant application of this scaffold is in the development of anticancer drugs. For instance, 2-aminothiazole-5-carboxamide derivatives, which can be synthesized from the corresponding esters, have been designed and evaluated as potent anti-tumor agents.[1][6][7] These compounds often act as kinase inhibitors, a key target in cancer therapy. The anticancer drug Dasatinib, a potent tyrosine kinase inhibitor, contains a 2-aminothiazole-5-carboxamide moiety, highlighting the importance of this structural motif.[4]

  • Antimicrobial and Anti-inflammatory Agents: The 2-aminothiazole nucleus is also a common feature in compounds exhibiting antimicrobial and anti-inflammatory properties.[3] The ability of the thiazole ring to participate in hydrogen bonding and other molecular interactions makes it an effective pharmacophore for targeting various enzymes and receptors involved in microbial pathogenesis and inflammatory processes.

  • Building Blocks for Complex Molecules: Beyond their inherent biological activities, 2-amino-5-ester thiazoles are valuable intermediates for the synthesis of more complex and potent drug candidates. The amino and ester functionalities provide convenient handles for further chemical modifications and the introduction of diverse substituents to explore structure-activity relationships (SAR).[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis cluster_final start Mix Reactants (α-halo-β-ketoester & Thiourea) react Heat Reaction Mixture start->react cool Cool to Room Temperature react->cool precipitate Induce Precipitation cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize analyze Characterize Product (NMR, MS, etc.) recrystallize->analyze final_product Pure 2-Amino-5-ester Thiazole analyze->final_product

Caption: General experimental workflow for Hantzsch thiazole synthesis.

References

Application Notes and Protocols for Antimicrobial Screening of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the antimicrobial screening of the novel compound "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate." The described methods are foundational for determining the compound's efficacy against a panel of pathogenic bacteria and fungi, a critical step in the early stages of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. "this compound" is a member of this promising class of compounds. This document outlines the standardized protocols for evaluating its in vitro antimicrobial activity, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method. While specific quantitative data for "this compound" is not yet publicly available, the data for the structurally similar compound, "Ethyl 2-amino-4-methylthiazole-5-carboxylate," is presented as a reasonable proxy to guide initial screening efforts.

Data Presentation

The antimicrobial activity of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values for "Ethyl 2-amino-4-methylthiazole-5-carboxylate" against a selection of bacterial and fungal strains, as determined by the serial dilution method. This data serves as a benchmark for the expected activity of "this compound."

Table 1: Antimicrobial Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate (MIC in µg/mL) [1][2]

Test MicroorganismStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 25923250
Streptococcus pyogenes-500
Gram-Negative Bacteria
Escherichia coliATCC 25922200
Pseudomonas aeruginosaATCC 278531000
Fungi
Candida albicansATCC 10231500
Aspergillus niger-1000
Aspergillus clavatus-1000

Note: The data presented is for "Ethyl 2-amino-4-methylthiazole-5-carboxylate" and should be considered as an estimation for "this compound."

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol details the procedure for determining the MIC of "this compound" using the broth microdilution method in 96-well microtiter plates.

Materials:

  • "this compound"

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Bacterial and fungal test strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of "this compound" in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution of high concentration (e.g., 10 mg/mL).

    • Ensure the final concentration of the solvent in the test wells does not inhibit microbial growth (typically ≤1% v/v).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or SDB to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as the growth control (containing broth and inoculum but no compound), and the twelfth well will be the sterility control (containing only broth).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.

Protocol 2: Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • "this compound"

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal test strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Disks:

    • Dissolve a known weight of the compound in a suitable volatile solvent to achieve the desired concentration.

    • Apply a specific volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place the prepared compound disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a disk impregnated with the solvent alone as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Agar Disk Diffusion Compound_Prep Compound Stock Solution Preparation Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Disk_Prep Impregnation of Filter Paper Disks Compound_Prep->Disk_Prep Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculation_MIC Inoculation of Wells Inoculum_Prep->Inoculation_MIC Plate_Inoculation Inoculation of Agar Plates Inoculum_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation (24-72h) Inoculation_MIC->Incubation_MIC Reading_MIC Visual Reading of MIC Incubation_MIC->Reading_MIC Disk_Application Application of Disks Disk_Prep->Disk_Application Plate_Inoculation->Disk_Application Incubation_Disk Incubation (24-72h) Disk_Application->Incubation_Disk Zone_Measurement Measurement of Inhibition Zones Incubation_Disk->Zone_Measurement

Caption: Experimental workflow for antimicrobial screening.

Hypothetical_Signaling_Pathway Compound Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate Target_Enzyme Bacterial Cell Wall Synthesis Enzyme (e.g., MurA) Compound->Target_Enzyme Inhibition Pathway_Product UDP-N-acetylglucosamine enolpyruvate Target_Enzyme->Pathway_Product Catalysis Peptidoglycan_Synthesis Peptidoglycan Synthesis Pathway_Substrate UDP-N-acetylglucosamine Pathway_Substrate->Target_Enzyme Pathway_Product->Peptidoglycan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Bacterial_Cell_Lysis

Caption: Hypothetical signaling pathway inhibition.

References

Application Notes and Protocols for In Vitro Anticancer Activity of Thiazole Derivatives on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research on thiazole derivatives that are structurally related to "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate." No direct experimental data was found for the specified compound during the literature search. The presented data and methodologies are for illustrative purposes to guide researchers in designing and conducting similar experiments.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides detailed protocols and application notes on evaluating the in vitro anticancer effects of a representative thiazole derivative on the human breast cancer cell line, MCF-7. The methodologies cover the assessment of cytotoxicity, induction of apoptosis, and cell cycle arrest, which are crucial for characterizing the anticancer potential of novel compounds.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the effects of a representative thiazole derivative, Compound 4c (a 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one derivative), on MCF-7 cells.[1]

Table 1: Cytotoxicity of Thiazole Derivative 4c on MCF-7 Cells [1]

CompoundCell LineIC₅₀ (µM)
4cMCF-72.57 ± 0.16
Staurosporine (Control)MCF-76.77 ± 0.41

IC₅₀: The concentration of a drug that gives half-maximal response.

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with Thiazole Derivative 4c [1]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Pre-G1 (Apoptosis) (%)
Control58.2129.1512.641.89
Compound 4c (2.57 µM)45.1320.788.5525.54

Table 3: Apoptosis Analysis of MCF-7 Cells Treated with Thiazole Derivative 4c [1]

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control96.21.50.81.5
Compound 4c (2.57 µM)65.415.212.86.6

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the anticancer activity of thiazole derivatives on MCF-7 cells.

1. Cell Culture and Maintenance

  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA solution and sub-cultured at a ratio of 1:3 to 1:6.

2. Cytotoxicity Assay (MTT Assay) [1]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the thiazole derivative (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

3. Cell Cycle Analysis by Flow Cytometry [1]

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and incubate until they reach 60-70% confluency.

    • Treat the cells with the thiazole derivative at its IC₅₀ concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

4. Apoptosis Assay (Annexin V-FITC/PI Staining) [1]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with the thiazole derivative at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for In Vitro Anticancer Activity Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis cluster_4 Outcome start MCF-7 Cell Culture seed Seed Cells in Plates start->seed treat Treat with Thiazole Derivative seed->treat mtt MTT Assay treat->mtt flow_cell Cell Cycle Analysis treat->flow_cell flow_apop Apoptosis Assay treat->flow_apop ic50 IC50 Determination mtt->ic50 cell_dist Cell Cycle Distribution flow_cell->cell_dist apop_quant Apoptosis Quantification flow_apop->apop_quant end Anticancer Potential Evaluation ic50->end cell_dist->end apop_quant->end

Caption: Workflow for evaluating the in vitro anticancer activity of a compound.

Proposed Signaling Pathway for Thiazole Derivative-Induced Apoptosis in MCF-7 Cells

G cluster_pathway Apoptotic Signaling compound Thiazole Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates cas9 Caspase-9 bax->cas9 bcl2->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A proposed mechanism of apoptosis induction by a thiazole derivative.

References

Application Notes and Protocols: Leveraging Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct literature specifically employing "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" in kinase inhibitor synthesis is limited. The following application notes and protocols are based on the established utility of structurally similar 2-amino-1,3-thiazole-4-carboxylate scaffolds, which are versatile starting materials in the development of potent kinase inhibitors.[1][2] These derivatives are recognized as privileged structures in medicinal chemistry due to their ability to form key interactions with the ATP-binding site of various kinases.[1]

Introduction

The 2-amino-1,3-thiazole core is a prominent scaffold in the design of kinase inhibitors, including the FDA-approved drug Dasatinib, a potent pan-Src family kinase inhibitor.[2] The amino group at the C2 position serves as a crucial hydrogen bond donor, while the carboxylate at C4 offers a convenient handle for synthetic elaboration to explore the surrounding pocket of the kinase active site. The ethyl group at the C5 position can contribute to favorable hydrophobic interactions. This document outlines a generalized approach for utilizing "this compound" and its analogues in the synthesis of kinase inhibitors, with representative data from closely related compounds.

Data Presentation: Biological Activity of Related Thiazole-Based Kinase Inhibitors

The following table summarizes the biological activity of kinase inhibitors synthesized from analogous 2-aminothiazole precursors. This data highlights the potential of this scaffold in targeting various kinases implicated in cancer and other diseases.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based AssayReference
Dasatinib (BMS-354825) Src, Abl, c-Kit, PDGFRβ, Lck<1K562 cells (Bcr-Abl): 0.6-1.9 nM[2]
Compound 2 Itk18Jurkat T-cell (IL-2 secretion): 130 nM[3]
Compound 51am c-Met1.2MKN-45 cells: 10 nM[4][5]
Compound 18 HSET (KIFC1)100-[6]
Compound 32 HSET (KIFC1)20-[6]

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis of kinase inhibitors from similar 2-aminothiazole carboxylate starting materials.[2][4]

General Synthetic Scheme:

The core synthesis strategy involves the acylation or coupling of the 2-amino group of the thiazole ring with a suitable heterocyclic or aromatic moiety, often a pyrimidine or a related nitrogen-containing ring system. The ester at the C4 position can be subsequently converted to an amide to introduce further diversity and interactions with the target kinase.

Protocol 1: Synthesis of a 2-(Pyrimidinylamino)thiazole Intermediate

This protocol describes the coupling of the aminothiazole core with a chlorinated pyrimidine, a common step in the synthesis of Dasatinib-like inhibitors.[2]

Materials:

  • This compound

  • Substituted 4,6-dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add the substituted 4,6-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 2-(pyrimidinylamino)thiazole intermediate.

Protocol 2: Amide Coupling to the Thiazole Carboxylate

This protocol details the conversion of the methyl ester at C4 to a carboxamide, a key modification for enhancing biological activity.[2][4]

Materials:

  • 2-(Pyrimidinylamino)thiazole intermediate from Protocol 1

  • Desired primary or secondary amine

  • Trimethylaluminum (2 M solution in toluene)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol and DCM (for chromatography)

Procedure:

  • Dissolve the desired amine (2.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylaluminum solution (2.0 eq) dropwise to the amine solution. Stir for 30 minutes at 0 °C.

  • Add a solution of the 2-(pyrimidinylamino)thiazole intermediate (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to afford the final kinase inhibitor.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using the "this compound" scaffold.

G A Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B Substituted Chloropyrimidine B->C D 2-(Pyrimidinylamino)thiazole Intermediate C->D F Amide Coupling D->F E Amine E->F G Final Kinase Inhibitor F->G

Caption: Generalized synthetic workflow for kinase inhibitors.

This generalized scheme highlights the key transformations involved in elaborating the 2-aminothiazole scaffold into a final, biologically active kinase inhibitor. The specific choice of coupling partners and reaction conditions will depend on the target kinase and desired chemical space to be explored. Researchers can adapt these protocols to synthesize a library of compounds for structure-activity relationship (SAR) studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential impurities and degradation products. This protocol is designed to be a reliable quality control tool in research and drug development settings.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of various therapeutic agents. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds.[1] This document provides a detailed protocol for a stability-indicating HPLC method, including system suitability parameters and forced degradation study considerations.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC or UPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. UPLC systems can offer faster analysis times and improved resolution.[2][3]

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. For faster analysis, a shorter column with smaller particles (e.g., 100 mm x 2.1 mm, 1.8 µm) can be used with a UPLC system.[4][5]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade) or Formic acid (for MS compatibility)[6][7]

    • Hydrochloric acid, Sodium hydroxide, and Hydrogen peroxide for forced degradation studies.[4][8]

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound and its potential impurities.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm[4]
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar target concentration.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation and Analysis

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 3: Example Data for Purity Calculation

Peak NumberRetention Time (min)Peak AreaArea %
14.515000.15
28.2 (Main Peak)99500099.50
312.135000.35
Total 1000000 100.00

Forced Degradation Studies (Protocol Outline)

To ensure the method is stability-indicating, forced degradation studies should be performed on the sample.[8] The goal is to achieve 5-20% degradation of the active substance.[9]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After treatment, the samples should be diluted with the sample diluent to the target concentration and analyzed using the HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation products.

Visualization of Experimental Workflow

HPLC_Purity_Analysis_Workflow cluster_forced_degradation Forced Degradation Study start Start prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions start->prep_solutions end_node End system_setup HPLC System Setup and Equilibration prep_solutions->system_setup system_suitability Perform System Suitability Test system_setup->system_suitability suitability_check System Suitability Criteria Met? system_suitability->suitability_check sample_analysis Inject and Analyze Sample data_processing Process Chromatographic Data sample_analysis->data_processing forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) sample_analysis->forced_degradation purity_calc Calculate Purity data_processing->purity_calc report Generate Report purity_calc->report report->end_node suitability_check->system_setup No suitability_check->sample_analysis Yes degradation_analysis Analyze Degraded Samples by HPLC forced_degradation->degradation_analysis peak_purity Evaluate Peak Purity and Method Specificity degradation_analysis->peak_purity peak_purity->report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity determination of this compound. The method is specific, and with the inclusion of forced degradation studies, it can be validated as a stability-indicating assay, making it a valuable tool for quality control in pharmaceutical development and manufacturing.

References

Application Notes and Protocols for the Recrystallization of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. These guidelines offer a systematic approach to solvent screening and a general protocol for the recrystallization process. Additionally, a relevant experimental workflow for the screening of potential antiviral compounds, a context in which this molecule is often studied, is provided.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development, notably as a building block for the synthesis of various therapeutic agents, including inhibitors of the Hepatitis C virus (HCV). The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.

Solvent Selection and Screening

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For 2-aminothiazole derivatives, polar protic solvents are often a good starting point. Based on literature precedents for similar compounds, a range of solvents should be considered.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ethers: Tetrahydrofuran (THF)

  • Hydrocarbons: Hexane, Heptane (as anti-solvents)

  • Chlorinated Solvents: Chloroform (use with caution due to toxicity)

  • Solvent Mixtures: Co-solvent systems, such as ethanol-water or chloroform-methanol, can be effective if a single solvent is not ideal.[1]

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a different candidate solvent dropwise (typically 0.5-1.0 mL) and agitate to assess solubility at room temperature. An ideal solvent should show low solubility.

  • Elevated Temperature Solubility: Gently heat the test tubes that showed poor solubility at room temperature in a water bath or on a hot plate. Continue to add the solvent in small increments until the solid dissolves completely. A good solvent will dissolve the compound completely near its boiling point.

  • Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The solvent that yields well-formed crystals with a significant recovery is a promising candidate.

  • Data Recording: Record the observations for each solvent, noting the solubility at different temperatures and the quality of the crystals formed.

Data Presentation: Solvent Screening Results (Hypothetical)
Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingObservations
MethanolModerateHighRapid precipitation, small needlesPotential for good yield, but rapid cooling may trap impurities.
EthanolLowHighSlow formation of well-defined prismsExcellent candidate. [2][3]
Ethyl AcetateLowModerateFormation of fine needlesA viable option, may require larger solvent volumes.
IsopropanolVery LowModerateSlow crystallization, good crystal formGood candidate, potentially higher recovery than ethanol.
Chloroform/Methanol (9:1)ModerateHighGood crystal formationEffective, but consider toxicity of chloroform.[1]
Ethanol/Water (e.g., 9:1)Very LowHighCan induce crystallization effectivelyGood for "salting out" the product.
HexaneInsolubleInsoluble-Potential as an anti-solvent.

Recrystallization Protocol

This protocol is a general guideline and should be optimized based on the results of the solvent screening. Ethanol is used as an exemplary solvent.

Methodology
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Analysis: Determine the melting point and yield of the purified product. The purity can be further assessed by techniques such as HPLC, NMR, or TLC.

Visualization of a Relevant Experimental Workflow

Given that this compound is an intermediate in the synthesis of potential HCV inhibitors, a logical workflow to visualize is the screening process for such antiviral compounds.

HCV_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Counter Screens cluster_3 Lead Optimization Compound_Library Compound Library (including Thiazole Derivatives) Primary_Assay High-Throughput Screening (HTS) (e.g., HCV Replicon Assay) Compound_Library->Primary_Assay Active_Hits Initial 'Hits' Primary_Assay->Active_Hits Hit_Confirmation Hit Confirmation (Re-testing of active compounds) Active_Hits->Hit_Confirmation Dose_Response Dose-Response Curve Generation (Determination of EC50) Hit_Confirmation->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (Determination of CC50) Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Index Calculate Selectivity Index (SI) (SI = CC50 / EC50) Confirmed_Hits->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., NS5B Polymerase Assay) Confirmed_Hits->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) (Synthesis of Analogs) Lead_Candidates Lead Candidates (High Potency & Low Toxicity) Selectivity_Index->Lead_Candidates Mechanism_of_Action->Lead_Candidates Lead_Candidates->SAR_Studies ADME_Tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADME_Tox Preclinical_Development Preclinical Candidate Selection ADME_Tox->Preclinical_Development

Caption: Workflow for the screening and development of HCV inhibitors.

Conclusion

The purification of this compound by recrystallization is a straightforward and effective method when an appropriate solvent is chosen. A systematic screening of solvents, with a focus on polar protic solvents like ethanol, is recommended to optimize both the purity and yield of the final product. The provided protocols offer a robust starting point for researchers in the field of medicinal chemistry and drug development.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-2-amino-5-ethyl-1,3-thiazol-4-carboxylat für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung: Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Methyl-2-amino-5-ethyl-1,3-thiazol-4-carboxylat. Diese Verbindung dient als vielseitiges Grundgerüst für die Synthese einer Bibliothek von bioaktiven Molekülen. Die hier beschriebenen Protokolle umfassen die Synthese von Amid- und Sulfonamid-Derivaten sowie detaillierte Methoden für deren Evaluierung in relevanten biologischen Assays zur Untersuchung ihrer potenziellen antikanzerogenen und entzündungshemmenden Eigenschaften. Die quantitativen Ergebnisse werden in übersichtlichen Tabellen zusammengefasst, und die zugrundeliegenden Signalwege sowie experimentellen Arbeitsabläufe werden mittels Graphviz-Diagrammen visualisiert.

Einleitung

Der 2-Aminothiazol-Kern ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in einer Vielzahl von therapeutisch wirksamen Substanzen wieder.[1][2] Methyl-2-amino-5-ethyl-1,3-thiazol-4-carboxylat ist ein attraktives Ausgangsmolekül für die Wirkstoffforschung, da es an mehreren Positionen für eine chemische Modifikation zugänglich ist. Insbesondere die exozyklische Aminogruppe in Position 2 stellt einen idealen Angriffspunkt für die Einführung verschiedener funktioneller Gruppen dar, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu modulieren. Die Derivatisierung an dieser Position kann zu Verbindungen mit verbesserter zellulärer Aufnahme, erhöhter Zielspezifität und gesteigerter biologischer Aktivität führen.

Studien haben gezeigt, dass Derivate des 2-Aminothiazol-Gerüsts ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antikanzerogene, entzündungshemmende, antibakterielle und antivirale Wirkungen.[1][2] Dieser Leitfaden konzentriert sich auf die Synthese und Evaluierung von Derivaten mit potenzieller Anwendung in der Onkologie und bei der Behandlung von Entzündungskrankheiten.

Strategien zur Derivatisierung

Die primäre Aminogruppe des Methyl-2-amino-5-ethyl-1,3-thiazol-4-carboxylats ist ein reaktiver Nukleophil und eignet sich hervorragend für Acylierungs- und Sulfonylierungsreaktionen.

Synthese von Amid-Derivaten

Die Umsetzung der primären Aminogruppe mit aktivierten Carbonsäuren, wie Säurechloriden oder -anhydriden, in Gegenwart einer Base führt zur Bildung von Amid-Derivaten. Diese Modifikation ermöglicht die Einführung einer Vielzahl von aliphatischen und aromatischen Resten, was eine Feinabstimmung der sterischen und elektronischen Eigenschaften des Moleküls erlaubt.

Synthese von Sulfonamid-Derivaten

Analog zur Amidsynthese können durch die Reaktion mit Sulfonylchloriden in Gegenwart einer Base Sulfonamid-Derivate hergestellt werden. Sulfonamide sind eine wichtige Klasse von Pharmakophoren, die in vielen zugelassenen Medikamenten vorkommen und die Löslichkeit sowie die Bindungseigenschaften von Molekülen signifikant beeinflussen können.

G Synthese von Amid- und Sulfonamid-Derivaten cluster_amide Amidsynthese cluster_sulfonamide Sulfonamidsynthese Start Methyl-2-amino-5-ethyl- 1,3-thiazol-4-carboxylat Base Base (z.B. Pyridin, Triethylamin) Start->Base AcidChloride Säurechlorid (R-COCl) Base->AcidChloride SulfonylChloride Sulfonylchlorid (R-SO2Cl) Base->SulfonylChloride AmideProduct Amid-Derivat AcidChloride->AmideProduct Acylierung SulfonamideProduct Sulfonamid-Derivat SulfonylChloride->SulfonamideProduct Sulfonylierung

Abbildung 1: Allgemeiner Arbeitsablauf zur Synthese von Amid- und Sulfonamid-Derivaten.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die detaillierten experimentellen Verfahren zur Synthese und biologischen Evaluierung der Derivate.

Allgemeine Synthese von N-(4-(Methoxycarbonyl)-5-ethyl-1,3-thiazol-2-yl)amiden
  • Lösen Sie Methyl-2-amino-5-ethyl-1,3-thiazol-4-carboxylat (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran).

  • Fügen Sie eine Base wie Pyridin oder Triethylamin (1,2 Äquiv.) hinzu und kühlen Sie die Reaktionsmischung auf 0 °C.

  • Geben Sie langsam das entsprechende Säurechlorid (1,1 Äquiv.) zu der gekühlten Lösung.

  • Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser und einer gesättigten Natriumhydrogencarbonatlösung gewaschen.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.

Zytotoxizitäts-Assay (MTT-Assay)

Dieser Assay bestimmt die zytotoxische Wirkung der synthetisierten Verbindungen auf Krebszelllinien.

  • Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z. B. MCF-7, HepG-2) in geeigneten Kulturmedien bis zu einer Konfluenz von 70-80 %.

  • Zellaussaat: Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 96-Well-Platten aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO2.

  • Behandlung: Bereiten Sie eine serielle Verdünnung der Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und geben Sie 100 µL der jeweiligen Verdünnung zu den Zellen. Inkubieren Sie die Platten für 48 Stunden.

  • MTT-Inkubation: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platten für weitere 4 Stunden bei 37 °C.

  • Formazan-Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µL Dimethylsulfoxid (DMSO) in jedes Well, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden).

G Arbeitsablauf des MTT-Assays A Zellaussaat (96-Well-Platte) B Inkubation (24 h) A->B C Behandlung mit Testverbindungen B->C D Inkubation (48 h) C->D E Zugabe von MTT D->E F Inkubation (4 h) E->F G Zugabe von DMSO F->G H Extinktionsmessung (570 nm) G->H I Datenanalyse (IC50-Bestimmung) H->I

Abbildung 2: Schematischer Arbeitsablauf des MTT-Zytotoxizitäts-Assays.

In-vitro-Cyclooxygenase-(COX)-Inhibitions-Assay

Dieser Assay dient zur Bestimmung der entzündungshemmenden Aktivität durch Messung der Hemmung der COX-Enzyme.

  • Reagenzienvorbereitung: Bereiten Sie alle Reagenzien gemäß den Anweisungen des kommerziell erhältlichen COX-Inhibitor-Screening-Kits vor.[3][4][5][6]

  • Inhibitor-Inkubation: Geben Sie die Testverbindungen in verschiedenen Konzentrationen in die Wells einer 96-Well-Platte. Fügen Sie das COX-1- oder COX-2-Enzym hinzu und inkubieren Sie für 15 Minuten bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.[3]

  • Reaktionsstart: Initiieren Sie die enzymatische Reaktion durch Zugabe der Arachidonsäure als Substrat.[3]

  • Reaktionsinkubation: Inkubieren Sie die Platte für 10 Minuten bei 37 °C.[3]

  • Reaktionsstopp: Stoppen Sie die Reaktion durch Zugabe einer geeigneten Stopplösung (z. B. HCl).[3]

  • Detektion: Messen Sie die Menge des produzierten Prostaglandins (z. B. PGE2) mittels eines Enzymimmunoassays (EIA) oder einer kolorimetrischen/fluorometrischen Methode.[3]

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur Vehikelkontrolle und bestimmen Sie den IC50-Wert.

PI3K-Kinase-Assay

Dieser Assay misst die Hemmung der PI3-Kinase, einem Schlüsselenzym in der Krebsentstehung und bei Entzündungsprozessen.

  • Reaktions-Setup: Kombinieren Sie in einer 384-Well-Platte das rekombinante PI3K-Enzym, das Liposubstrat (PIP2) und die Testverbindung in verschiedenen Konzentrationen.[7]

  • Kinase-Reaktion: Starten Sie die Reaktion durch Zugabe von ATP und inkubieren Sie die Platte bei Raumtemperatur für 60 Minuten.[8]

  • Reaktionsstopp und Detektion: Stoppen Sie die Reaktion und messen Sie die Menge des produzierten ADP mit einem geeigneten Detektionskit (z. B. ADP-Glo™). Das lumineszente Signal korreliert positiv mit der Kinaseaktivität.[8][9]

  • Datenanalyse: Bestimmen Sie die prozentuale Hemmung der PI3K-Aktivität und berechnen Sie den IC50-Wert für jede Testverbindung.

Quantitative Daten

Die folgende Tabelle fasst repräsentative quantitative Daten für Derivate des 2-Aminothiazol-Gerüsts zusammen, die aus der Literatur entnommen wurden. Diese Werte dienen als Referenz für die zu erwartende Aktivität der neu synthetisierten Verbindungen.

VerbindungstypZielAssayIC50 / GI50 / MICReferenz
2-Acetamido-thiazol-DerivateVerschiedene KrebszelllinienMTT-Assay0.08 µM (RPMI-8226)[10]
Thiazol-Derivat (TH-39)K562 LeukämiezellenMTT-Assay0.78 µM[10]
Thiazol-5-carbonsäurephenylamidK563 LeukämiezellenAntiproliferativer Assay16.3 µM[10]
2-Amino-thiazol-DerivateA549, HeLa, HT29Antiproliferativer Assay0.63 - 13.87 µM[10]
Thiazol-carboxamid-DerivateCOX-2In-vitro-Enzymassay53.9-81.5% Hemmung bei 5µM[4]
N-(4-(Thiazol-2-ylamino)phenyl)benzamidTNF-α, PGE2LPS-induzierte Zytokin-Freisetzung0.77–1.20 µM (TNF-α), 0.28–0.52 µM (PGE2)[11]
5-Methylaminothiazol-DerivatPI3Kα / mTORIn-vitro-Kinase-Assay0.086 µM (PI3Kα), 0.221 µM (mTOR)[7]

Signalwege und Wirkmechanismen

2-Aminothiazol-Derivate können ihre biologische Wirkung durch die Modulation verschiedener zellulärer Signalwege entfalten.

PI3K/Akt/mTOR-Signalweg

Der PI3K/Akt/mTOR-Signalweg ist ein zentraler Regulator für Zellwachstum, Proliferation und Überleben und ist in vielen Krebsarten überaktiviert.[12] Einige 2-Aminothiazol-Derivate haben sich als potente Inhibitoren von PI3K und/oder mTOR erwiesen.[7][13] Die Hemmung dieses Signalweges führt zur Apoptose-Induktion und zur Hemmung der Zellproliferation in Krebszellen.

G PI3K/Akt/mTOR-Signalweg-Inhibition RTK Wachstumsfaktor- rezeptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Zellproliferation & Überleben mTORC1->Proliferation Inhibitor 2-Aminothiazol- Derivat Inhibitor->PI3K hemmt Inhibitor->mTORC1 hemmt

Abbildung 3: Inhibition des PI3K/Akt/mTOR-Signalwegs durch 2-Aminothiazol-Derivate.

NF-κB-Signalweg

Der Transkriptionsfaktor NF-κB (Nukleärer Faktor kappa B) spielt eine entscheidende Rolle bei der Regulierung der Immunantwort, bei Entzündungsreaktionen und dem Überleben von Zellen. Eine chronische Aktivierung des NF-κB-Signalweges ist mit verschiedenen entzündlichen Erkrankungen und Krebs assoziiert. Bestimmte 2-Aminothiazol-Derivate können die Aktivierung von NF-κB hemmen, was zu ihrer entzündungshemmenden und antikanzerogenen Wirkung beiträgt.[14]

G NF-κB-Signalweg-Inhibition cluster_cytosol Zytosol Stimulus Pro-inflammatorischer Stimulus (z.B. TNF-α) IKK IKK-Komplex Stimulus->IKK IkappaB IκBα IKK->IkappaB phosphoryliert NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB (im Zellkern) NFkappaB->NFkappaB_nuc Translokation IkappaB_p p-IκBα Proteasom Proteasomaler Abbau IkappaB_p->Proteasom Inflammation Expression pro-inflammatorischer Gene NFkappaB_nuc->Inflammation Inhibitor 2-Aminothiazol- Derivat Inhibitor->IKK hemmt

Abbildung 4: Inhibition des NF-κB-Signalwegs durch 2-Aminothiazol-Derivate.

Schlussfolgerung

Methyl-2-amino-5-ethyl-1,3-thiazol-4-carboxylat ist ein wertvolles Ausgangsmaterial für die Synthese neuartiger, biologisch aktiver Verbindungen. Die in diesem Dokument beschriebenen Derivatisierungsstrategien und biologischen Testprotokolle bieten einen umfassenden Leitfaden für Forscher, die das therapeutische Potenzial dieser Substanzklasse untersuchen möchten. Die systematische Anwendung dieser Methoden wird die Identifizierung und Optimierung von Leitstrukturen mit vielversprechenden antikanzerogenen und entzündungshemmenden Eigenschaften erleichtern.

References

Application Notes and Protocols: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate as a versatile precursor for the synthesis of a variety of novel heterocyclic compounds with potential biological activities. The protocols detailed herein are based on established synthetic methodologies for analogous 2-aminothiazole derivatives and are adapted for this specific starting material.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] this compound offers multiple reactive sites—the amino group, the ester functionality, and the thiazole ring itself—that can be strategically manipulated to construct diverse and complex heterocyclic systems. This document outlines detailed protocols for the synthesis of several classes of bioactive heterocyclic compounds, presents available biological activity data for analogous structures, and provides visual representations of the synthetic pathways.

I. Synthesis of Bioactive Thiazolopyrimidines

Thiazolopyrimidines, being bioisosteres of purines, are a significant class of heterocyclic compounds that have been extensively investigated for their anticancer properties.[3][4] The fusion of a pyrimidine ring to the thiazole core often leads to compounds with potent activity against various cancer cell lines.[5][6]

Quantitative Data: Anticancer Activity of Thiazolopyrimidine Analogues

The following table summarizes the in vitro anticancer activity of representative thiazolopyrimidine derivatives synthesized from 2-aminothiazole precursors. This data provides a benchmark for the potential efficacy of compounds derived from this compound.

Compound IDTarget Cell LineIC50 (µM)Reference
3c A549 (Lung Carcinoma)1.25 ± 0.11[6]
3d A549 (Lung Carcinoma)0.98 ± 0.09[6]
4c A549 (Lung Carcinoma)0.54 ± 0.04[6]
6a A549 (Lung Carcinoma)1.52 ± 0.13[6]
6b A549 (Lung Carcinoma)1.17 ± 0.10[6]
7b A549 (Lung Carcinoma)0.88 ± 0.07[6]
35 60 Cancer Cell Lines (NCI)GI50: 1.07, TGI: 6.61, LC50: 34.7[5]
Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative

This protocol describes a general method for the synthesis of a thiazolo[3,2-a]pyrimidine derivative starting from this compound and a suitable β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in absolute ethanol.

  • Condensation: To the stirred solution, add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete (as indicated by TLC), cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add polyphosphoric acid.

  • Heating: Heat the mixture at 100-120 °C for 2-3 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired thiazolo[3,2-a]pyrimidine derivative.

Synthetic Pathway for Thiazolopyrimidines

thiazolopyrimidine_synthesis start Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate intermediate Intermediate Enaminone start->intermediate Condensation (Acid Catalyst) reagent1 β-Dicarbonyl Compound reagent1->intermediate product Thiazolo[3,2-a]pyrimidine Derivative intermediate->product Cyclization (PPA, Heat)

Caption: Synthesis of Thiazolopyrimidines.

II. Synthesis of Novel Thiazolyl-Thiourea Derivatives

Thiazolyl-thiourea derivatives have emerged as a class of compounds with significant antimicrobial activity.[7] The thiourea moiety can act as a versatile building block for further cyclization reactions to generate more complex heterocyclic systems.

Quantitative Data: Antimicrobial Activity of Thiazolyl-Thiourea Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative thiazolyl-thiourea derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
124 (3,4-dichlorophenyl) S. aureus4 - 16[7]
124 (3,4-dichlorophenyl) S. epidermidis4 - 16[7]
124 (3-chloro-4-fluorophenyl) S. aureus4 - 16[7]
124 (3-chloro-4-fluorophenyl) S. epidermidis4 - 16[7]
Experimental Protocol: Synthesis of a Thiazolyl-Thiourea Derivative

This protocol outlines the synthesis of a thiazolyl-thiourea derivative through the reaction of this compound with a substituted isothiocyanate.

Materials:

  • This compound

  • Substituted phenyl isothiocyanate (e.g., 3,4-dichlorophenyl isothiocyanate)

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent in a round-bottom flask.

  • Addition of Isothiocyanate: To the stirred solution, add the substituted phenyl isothiocyanate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with a cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiazolyl-thiourea derivative.

Synthetic Pathway for Thiazolyl-Thioureas

thiazolyl_thiourea_synthesis start Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate product Thiazolyl-Thiourea Derivative start->product Addition Reaction (Anhydrous Solvent) reagent Substituted Isothiocyanate reagent->product

Caption: Synthesis of Thiazolyl-Thioureas.

III. Synthesis of Thiazolyl-Hydrazone and Subsequent Pyrazole Derivatives

Hydrazone derivatives of 2-aminothiazoles serve as important intermediates for the synthesis of various five-membered heterocyclic rings, such as pyrazoles, which are known for their diverse biological activities.[8]

Experimental Protocol: Synthesis of a Thiazolyl-Hydrazone and its Cyclization to a Pyrazole

This two-step protocol describes the initial formation of a hydrazide from the starting ester, followed by condensation with an aldehyde to form a hydrazone, and subsequent cyclization to a pyrazole.

Step 1: Synthesis of 2-Amino-5-ethyl-1,3-thiazole-4-carbohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Ethanol or Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1 equivalent) in ethanol or isopropanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (5-10 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product, being less soluble, may precipitate out. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the carbohydrazide intermediate.

Step 2: Synthesis of a Thiazolyl-Pyrazole Derivative

Materials:

  • 2-Amino-5-ethyl-1,3-thiazole-4-carbohydrazide (from Step 1)

  • A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: Dissolve the carbohydrazide (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in glacial acetic acid or another appropriate solvent in a round-bottom flask.

  • Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the progress of the cyclization reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolyl-pyrazole derivative.

Synthetic and Experimental Workflow

thiazolyl_pyrazole_workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Pyrazole Synthesis start Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate process1 Reflux (6-12h) start->process1 reagent1 Hydrazine Hydrate in Ethanol reagent1->process1 intermediate 2-Amino-5-ethyl-1,3-thiazole -4-carbohydrazide process1->intermediate process2 Reflux (4-8h) intermediate->process2 reagent2 1,3-Dicarbonyl Compound in Acetic Acid reagent2->process2 product Thiazolyl-Pyrazole Derivative process2->product

Caption: Workflow for Thiazolyl-Pyrazole Synthesis.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is essential to perform all experiments in a well-ventilated fume hood and to use appropriate personal protective equipment. All chemical manipulations should be carried out by trained personnel.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a fundamental biological process in response to harmful stimuli like pathogens or damaged cells. However, dysregulated or chronic inflammation is a key contributor to various pathologies, including arthritis, inflammatory bowel disease, and certain cancers. Thiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] This document provides a detailed set of experimental protocols for the systematic evaluation of thiazole derivatives as potential anti-inflammatory agents, covering both in vitro cell-based assays and in vivo animal models. The protocols focus on quantifying key inflammatory mediators and elucidating potential mechanisms of action through common signaling pathways.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for screening and validating the anti-inflammatory potential of novel thiazole derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation start Thiazole Derivatives Library toxicity Cytotoxicity Assay (MTT) start->toxicity raw_cells RAW 264.7 Macrophages toxicity->raw_cells Non-toxic conc. lps_stimulation LPS Stimulation raw_cells->lps_stimulation no_assay Nitric Oxide (NO) Assay lps_stimulation->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA lps_stimulation->cytokine_assay gene_expression iNOS/COX-2 Expression (qRT-PCR) lps_stimulation->gene_expression hit_id Hit Compound Identification no_assay->hit_id cytokine_assay->hit_id gene_expression->hit_id animal_model Rodent Model (Rats) hit_id->animal_model Advance Hits carrageenan Carrageenan-Induced Paw Edema animal_model->carrageenan measurement Paw Volume Measurement carrageenan->measurement analysis Calculate % Inhibition measurement->analysis lead_validation Lead Compound Validation analysis->lead_validation

Caption: Workflow for anti-inflammatory drug discovery using thiazole derivatives.

Part 1: In Vitro Experimental Protocols

In vitro assays offer a controlled environment for the initial screening of compounds to determine their potential anti-inflammatory activity and mechanism of action at the cellular level. The murine macrophage cell line RAW 264.7 is a widely used model, as these cells produce key inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[4][5]

Protocol 1.1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of the thiazole derivatives on RAW 264.7 macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the inhibitory effect of thiazole derivatives on NO production in LPS-stimulated macrophages.[6]

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of the thiazole derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[4][6] An untreated group serves as a negative control.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage inhibition of NO production relative to the LPS-stimulated control.[4]

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the effect of thiazole derivatives on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8][9]

Methodology:

  • Cell Culture and Treatment: Follow the same procedure for cell seeding, pre-treatment with thiazole derivatives, and LPS stimulation as described in Protocol 1.2.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation period.

  • ELISA Procedure: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Data Analysis: Generate standard curves for each cytokine. Calculate the cytokine concentrations in the samples and determine the percentage inhibition compared to the LPS-stimulated control group.

Protocol 1.4: Analysis of iNOS and COX-2 Gene Expression (qRT-PCR)

Objective: To determine if the thiazole derivatives inhibit the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11][12]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with thiazole derivatives for 1 hour, followed by stimulation with 1 µg/mL LPS for 6-12 hours.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time quantitative PCR (qRT-PCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Express the results as a fold change relative to the LPS-stimulated control group.

Data Presentation: In Vitro Results

The following tables summarize hypothetical data for two candidate thiazole derivatives (TD-1, TD-2) and a standard drug, Dexamethasone.

Table 1: Effect of Thiazole Derivatives on Cell Viability and NO Production

Compound Concentration (µM) Cell Viability (%) NO Production (% Inhibition)
Vehicle - 100 ± 4.5 0
LPS Control - 98 ± 3.8 0 (Reference)
TD-1 10 99 ± 4.1 35.2 ± 3.1
25 97 ± 3.9 68.5 ± 4.5
TD-2 10 98 ± 4.2 25.8 ± 2.9
25 96 ± 4.0 51.3 ± 3.8

| Dexamethasone | 10 | 99 ± 3.5 | 85.4 ± 5.2 |

Table 2: Effect of Thiazole Derivatives (25 µM) on Cytokine Production and Gene Expression

Treatment Group TNF-α (% Inhibition) IL-6 (% Inhibition) iNOS (Fold Change) COX-2 (Fold Change)
LPS Control 0 (Reference) 0 (Reference) 1.00 (Reference) 1.00 (Reference)
TD-1 62.1 ± 5.5 58.4 ± 4.9 0.31 ± 0.04 0.45 ± 0.06
TD-2 45.7 ± 4.1 41.2 ± 3.7 0.52 ± 0.05 0.61 ± 0.07

| Dexamethasone | 80.3 ± 6.2 | 75.1 ± 6.0 | 0.15 ± 0.02 | 0.22 ± 0.03 |

Part 2: In Vivo Experimental Protocol

In vivo models are crucial for evaluating the therapeutic efficacy of drug candidates in a whole-organism context.

Protocol 2.1: Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of thiazole derivatives in a rat model.[13][14][15]

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.[4][13]

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3-4: Thiazole Derivative (e.g., 10 mg/kg and 20 mg/kg) + Carrageenan

    • Group 5: Positive Control (e.g., Indomethacin, 10 mg/kg) + Carrageenan[16]

  • Drug Administration: Administer the thiazole derivatives or Indomethacin (e.g., via oral gavage or intraperitoneal injection) 30-60 minutes before inducing inflammation.[15]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except the vehicle control group).[13][15]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[15][16]

  • Data Analysis: Calculate the edema volume at each time point (Edema = Vₜ - V₀). Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group, typically at the 3-hour or 4-hour mark where peak edema is often observed.[16]

Data Presentation: In Vivo Results

Table 3: Effect of Thiazole Derivatives on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose) Paw Edema Volume at 3h (mL) % Inhibition of Edema
Vehicle Control 0.05 ± 0.01 -
Carrageenan Control 0.85 ± 0.07 0 (Reference)
TD-1 (10 mg/kg) 0.51 ± 0.05 40.0%
TD-1 (20 mg/kg) 0.38 ± 0.04 55.3%

| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4% |

Inflammatory Signaling Pathways

Thiazole derivatives may exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammatory gene expression.[17][18][19] LPS, through Toll-like receptor 4 (TLR4), activates these cascades, leading to the transcription of genes for pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[20][21]

G cluster_n Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK Cascade (p38, JNK, ERK) myd88->mapk Activates ikk IKK myd88->ikk Activates ap1 AP-1 mapk->ap1 Activates transcription Gene Transcription ap1->transcription ikb IκBα nfkb_complex NF-κB/IκBα (Inactive) nfkb NF-κB (Active) nfkb_complex->nfkb Releases nfkb->transcription Translocation ikk->ikb Phosphorylates & Degrades nucleus Nucleus mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) transcription->mediators

Caption: Simplified NF-κB and MAPK inflammatory signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate synthesis. The primary synthesis route discussed is the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related 2-aminothiazole derivatives.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete Halogenation of the β-ketoester: The initial α-halogenation of the β-ketoester (e.g., methyl 2-ethylacetoacetate) is a critical step. Incomplete reaction will leave unreacted starting material.- Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting β-ketoester.[1] - Control the temperature: For bromination with N-bromosuccinimide (NBS), the reaction is often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.[1] - Ensure stoichiometry: Use a slight excess of the halogenating agent (e.g., 1.1-1.2 equivalents of NBS).[1]
2. Instability of the α-halo-β-ketoester: The halogenated intermediate can be unstable and may decompose upon prolonged standing or exposure to high temperatures.- Use the intermediate immediately: It is best to use the α-halo-β-ketoester in the subsequent cyclization step without purification. - Consider a one-pot synthesis: A one-pot procedure where the halogenation is immediately followed by the addition of thiourea can significantly improve yields by minimizing the decomposition of the intermediate.[1][2]
3. Inefficient Cyclization Reaction: The reaction between the α-halo-β-ketoester and thiourea to form the thiazole ring may be incomplete.- Optimize reaction temperature: The cyclization step is typically heated. A common temperature is 80°C.[1] - Adjust reaction time: Monitor the reaction by TLC to determine the optimal reaction time, which is often around 2 hours.[1] - Solvent choice: A mixture of water and a polar organic solvent like Tetrahydrofuran (THF) can be effective.[1][2]
Formation of Side Products/Impure Product 1. Dihalogenation of the β-ketoester: Using a large excess of the halogenating agent can lead to the formation of dihalogenated byproducts.- Careful control of stoichiometry: Use no more than a slight excess of the halogenating agent.
2. Formation of Isomeric Products: Under acidic conditions, the reaction of N-monosubstituted thioureas with α-haloketones can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. While the target molecule is a primary aminothiazole, awareness of this potential isomerization is important.- Maintain neutral or slightly basic conditions during cyclization: The standard Hantzsch synthesis is typically carried out under neutral or slightly acidic conditions which favors the desired product.
3. Unreacted Starting Materials: Incomplete reaction of either the β-ketoester or thiourea.- Optimize reaction conditions: Refer to the points above regarding reaction monitoring, temperature, and time.
Difficulty in Product Isolation/Purification 1. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture.- pH adjustment: After the reaction, basifying the solution with a base like ammonia water can facilitate the precipitation of the product.[1] - Cooling: Cooling the reaction mixture in an ice bath can also promote precipitation.
2. Emulsion Formation during Extraction: If an extractive work-up is used, emulsions can form, making separation difficult.- Addition of brine: Washing the organic layer with a saturated sodium chloride solution can help to break up emulsions.
3. Ineffective Recrystallization: Difficulty in finding a suitable solvent system for recrystallization.- Solvent screening: Test a range of solvents and solvent mixtures to find an appropriate system where the product is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol is often a good starting point for 2-aminothiazole derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Hantzsch thiazole synthesis. This involves the reaction of an α-halo-β-ketoester with thiourea. For your target molecule, the likely starting materials would be a methyl 2-halo-3-oxopentanoate and thiourea.

Q2: My yield is consistently low. What is the most likely reason?

A2: A common reason for low yield is the instability of the α-halo-β-ketoester intermediate. This intermediate can degrade if not used promptly after its formation. To mitigate this, a "one-pot" synthesis is highly recommended, where the halogenation of the β-ketoester is immediately followed by the addition of thiourea without isolating the intermediate.[1][2] This approach has been shown to significantly improve the overall yield for similar compounds.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can track the disappearance of the starting β-ketoester in the initial halogenation step and the formation of the product during the cyclization. A suitable mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[1][3]

Q4: What is the best way to purify the final product?

A4: The product is often isolated by precipitation from the reaction mixture after adjusting the pH.[1] Further purification can be achieved by recrystallization. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazole derivatives.[3]

Q5: Are there any specific safety precautions I should take?

A5: Yes. α-halo-β-ketoesters are lachrymators and should be handled in a well-ventilated fume hood. N-bromosuccinimide (NBS) is a corrosive solid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Disclaimer: The following protocols are for the synthesis of the closely related compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate , and may require optimization for your specific target molecule, This compound .

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

This one-pot procedure is efficient and can lead to higher yields by avoiding the isolation of the unstable bromo-intermediate.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia water (NH₃·H₂O)

Procedure:

  • In a reaction flask, dissolve ethyl acetoacetate (1 equivalent) in a mixture of water and THF.

  • Cool the mixture to below 0°C in an ice bath.

  • Slowly add NBS (1.2 equivalents) to the cooled mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Once the bromination is complete, add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble substances.

  • To the filtrate, add ammonia water to basify the solution, which will cause the product to precipitate as yellow floccules.

  • Stir the mixture at room temperature for 10 minutes.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Data Presentation

Table 1: Comparison of Two-Step vs. One-Pot Synthesis for a Related Thiazole [1]

Synthesis MethodKey StepsReported Overall Yield
Conventional Two-Step 1. Bromination of ethyl acetoacetate and isolation of the bromo-intermediate. 2. Reaction of the intermediate with thiourea.<11%
One-Pot Procedure Bromination of ethyl acetoacetate followed by in-situ reaction with thiourea.72%

Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketoester Methyl 2-ethylacetoacetate alpha_halo Methyl 2-halo-3-oxopentanoate beta_ketoester->alpha_halo + Halogenating Agent halogenating_agent Halogenating Agent (e.g., NBS) thiourea Thiourea thiourea_adduct Thiourea Adduct thiourea->thiourea_adduct alpha_halo->thiourea_adduct + Thiourea product Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate thiourea_adduct->product Cyclization & Dehydration

Caption: Hantzsch synthesis pathway for this compound.

Experimental Workflow for One-Pot Synthesis

One_Pot_Workflow start Start step1 Dissolve β-ketoester in Water/THF start->step1 step2 Cool to < 0°C step1->step2 step3 Add Halogenating Agent (NBS) step2->step3 step4 Stir at Room Temperature (2h) Monitor by TLC step3->step4 step5 Add Thiourea step4->step5 step6 Heat to 80°C (2h) step5->step6 step7 Cool to Room Temperature step6->step7 step8 Filter step7->step8 step9 Basify with Ammonia Water step8->step9 step10 Filter and Collect Product step9->step10 end End step10->end

Caption: Experimental workflow for the one-pot synthesis of the target thiazole derivative.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield? check_bromination Is β-ketoester consumed? (TLC) start->check_bromination optimize_bromination Optimize Bromination: - Check NBS quality - Ensure low temp addition - Increase reaction time check_bromination->optimize_bromination No check_cyclization Is product forming? (TLC) check_bromination->check_cyclization Yes optimize_bromination->check_bromination end_bad Consult further literature optimize_bromination->end_bad optimize_cyclization Optimize Cyclization: - Increase temperature - Increase reaction time - Check thiourea quality check_cyclization->optimize_cyclization No one_pot Consider One-Pot Synthesis check_cyclization->one_pot Yes, but still low optimize_cyclization->check_cyclization optimize_cyclization->end_bad end_good Yield Improved one_pot->end_good

Caption: A logical diagram for troubleshooting low yield in the thiazole synthesis.

References

Technical Support Center: Hantzsch Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Hantzsch synthesis of 2-aminothiazoles. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Hantzsch synthesis of 2-aminothiazoles?

A1: The most frequently encountered side reaction, particularly when using N-substituted thioureas, is the formation of isomeric impurities. The primary competitor to the desired 2-(N-substituted amino)thiazole is the 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity of the reaction is highly dependent on the reaction conditions. Additionally, decomposition of thiourea at elevated temperatures can occur, though this is less common under typical Hantzsch conditions.

Q2: How does pH influence the formation of side products?

A2: The pH of the reaction medium plays a critical role in directing the outcome of the synthesis. Condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent typically leads exclusively to the formation of the desired 2-(N-substituted amino

Troubleshooting low yield in 2-aminothiazole synthesis from α-haloketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-aminothiazoles from α-haloketones and thiourea (Hantzsch thiazole synthesis).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Hantzsch synthesis of 2-aminothiazoles?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors. These include the use of an inappropriate solvent, suboptimal reaction temperature, the absence of an effective catalyst, poor quality of starting materials (α-haloketone and thiourea), and incorrect stoichiometry of the reactants.[1]

Q2: How critical is the choice of solvent for the reaction, and what are some recommended options?

A2: The choice of solvent is crucial for achieving high yields. Different solvents can significantly impact the reaction's success.[2] Screening various solvents such as ethanol, methanol, water, or solvent mixtures is recommended to find the optimal conditions for your specific substrates.[1] For instance, a 1:1 mixture of ethanol and water at reflux has been shown to significantly improve yields in certain cases.[3]

Q3: Can the use of a catalyst improve my yield? If so, what types of catalysts are effective?

A3: Yes, employing a catalyst can significantly enhance the reaction yield. Various catalysts have been successfully used, including acidic or basic catalysts, phase-transfer catalysts, and reusable solid-supported catalysts like silica-supported tungstosilisic acid.[1][2] Iodine has also been effectively used as a catalyst in this synthesis.[4][5]

Q4: Are there more environmentally friendly ("greener") methods for synthesizing 2-aminothiazoles?

A4: Several eco-friendly approaches have been developed to address the environmental impact of this synthesis. These methods include using water as a solvent, employing reusable catalysts, utilizing solvent-free grinding techniques, and adopting microwave-assisted synthesis, which often reduces reaction times and energy consumption.[1]

Q5: My product seems difficult to purify, leading to a lower isolated yield. What are some common purification challenges and solutions?

A5: Purification can be challenging if the product is highly soluble in the reaction solvent or if a complex mixture of byproducts is formed. One common purification method involves precipitating the product from the reaction mixture. For example, after the reaction, the mixture can be cooled and the resulting precipitate collected by filtration.[6][7] Washing the crude product with a suitable solvent, like cold methanol or water, can help remove unreacted starting materials.[1][8] In some cases, recrystallization from a solvent like hot ethanol can be used to obtain a purer product.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aminothiazoles.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent selection.[1] - Reaction temperature is too low or too high.[1] - Absence of an effective catalyst.[1] - Poor purity of α-haloketone or thiourea.[1] - Incorrect molar ratios of reactants.[1]- Screen a variety of solvents (e.g., ethanol, methanol, ethanol/water mixtures).[1][2] - Optimize the reaction temperature. Refluxing or microwave heating can be effective.[1] - Introduce a suitable catalyst (e.g., acidic, basic, phase-transfer, or solid-supported catalysts).[1] - Ensure the purity of your starting materials through appropriate purification techniques. - Verify the stoichiometry of your reactants.
Formation of Significant Impurities or Side Products - Reaction temperature is too high, or the reaction time is too long. - Incorrect pH of the reaction mixture. - Presence of other reactive functional groups on the starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Adjust the pH of the reaction mixture. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1] - Consider protecting sensitive functional groups on your reactants before the condensation reaction.
Difficulty in Product Isolation and Purification - The product is highly soluble in the reaction solvent. - Formation of a complex mixture of products, making separation difficult. - The catalyst is challenging to remove from the final product.- After cooling the reaction, attempt to precipitate the product by adding a non-solvent or by concentrating the reaction mixture. - If direct precipitation is not effective, perform an extraction with a suitable solvent.[6] - Utilize column chromatography for purification if a complex mixture is obtained.[6][9] - If using a solid-supported catalyst, it can often be removed by simple filtration.[2][9]
Poor Reproducibility of Results - Variability in the quality of reagents. - Atmospheric moisture affecting the reaction.- Use reagents from the same batch or ensure consistent purity for all experiments. - If your reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

General Protocol for 2-Aminothiazole Synthesis (Conventional Heating)
  • Reactant Preparation : In a round-bottom flask, combine the α-haloketone (1 equivalent) and thiourea (1.02-1.5 equivalents).[6][8]

  • Solvent Addition : Add the chosen solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[6][8]

  • Reaction : Stir the mixture and heat it to the desired temperature (e.g., 70°C or reflux) for the determined reaction time (typically 30 minutes to 2 hours).[6][8]

  • Work-up :

    • Cool the reaction mixture to room temperature. A precipitate may form.[6]

    • If a precipitate forms, collect it by vacuum filtration and wash it with a suitable solvent (e.g., acetone or water).[6][8]

    • If no precipitate forms, pour the reaction mixture into a beaker containing a base solution (e.g., 5% Na2CO3) to neutralize the acid formed during the reaction and induce precipitation.[7][8]

    • Alternatively, the product can be extracted using an appropriate organic solvent.[6]

  • Purification : The crude product can be further purified by recrystallization or column chromatography.[5][6][9]

Microwave-Assisted Synthesis Protocol
  • Reactant Preparation : In a microwave-safe reaction vessel, combine the α-haloketone (1 equivalent) and thiourea (1.5 equivalents).[1]

  • Solvent Addition : Add a suitable solvent, such as methanol.[1]

  • Microwave Irradiation : Seal the vessel and heat the mixture in a microwave reactor to a specified temperature (e.g., 90°C) for a set time (e.g., 30 minutes).[1]

  • Work-up : After cooling the reaction mixture, the solid product can be collected by filtration.

  • Purification : Wash the product with a cold solvent to remove any unreacted starting materials. Microwave synthesis often results in cleaner products, potentially reducing the need for extensive purification.[1]

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Yield (%)
1WaterRefluxModerate
2EthanolRefluxGood
3MethanolRefluxGood
41-ButanolRefluxGood
5Ethanol/Water (1:1)Reflux50-87
6Ethanol25Low

Yields are generalized from literature findings and can vary based on specific substrates and reaction conditions.[2][3]

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization aminothiazole 2-Aminothiazole intermediate2->aminothiazole Dehydration

Caption: Hantzsch 2-aminothiazole synthesis reaction mechanism.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry Reagents Pure purify_reagents Purify Reagents check_reagents->purify_reagents Impure optimize_conditions Optimize Reaction Conditions check_stoichiometry->optimize_conditions Correct adjust_ratios Adjust Molar Ratios check_stoichiometry->adjust_ratios Incorrect screen_solvents Screen Solvents optimize_conditions->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp add_catalyst Add Catalyst optimize_temp->add_catalyst successful_synthesis Improved Yield add_catalyst->successful_synthesis purify_reagents->check_stoichiometry adjust_ratios->optimize_conditions

Caption: Troubleshooting workflow for low yield in 2-aminothiazole synthesis.

Experimental_Workflow start Start mix_reagents Mix α-Haloketone and Thiourea start->mix_reagents add_solvent Add Solvent mix_reagents->add_solvent reaction Heat Reaction Mixture (Conventional or Microwave) add_solvent->reaction workup Reaction Work-up (Cooling, Precipitation/Extraction) reaction->workup filtration Filtration workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for 2-aminothiazole synthesis.

References

Optimization of reaction conditions for "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. The information is compiled from established synthetic protocols for analogous 2-aminothiazole derivatives and is intended to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and resolving common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the α-halo ketone intermediate. 2. Ineffective cyclization with thiourea. 3. Incorrect reaction temperature. 4. Degradation of starting materials or product. 5. Incorrect pH during workup.1. Ensure complete bromination or chlorination of the starting β-ketoester. Monitor the reaction by TLC. Consider using a fresh batch of halogenating agent (e.g., NBS, NCS). 2. Use a slight excess of thiourea. Ensure the solvent is appropriate for the reaction (e.g., ethanol, DMF). 3. Optimize the reaction temperature. The cyclization step often requires heating (e.g., 60-80°C).[1][2] 4. Use high-purity starting materials. Minimize reaction time where possible. 5. Carefully adjust the pH to 9-10 with a base like ammonia or sodium hydroxide solution during workup to precipitate the product.[2]
Formation of Side Products 1. Dimerization or polymerization of thiourea. 2. Formation of bis(2-amino-4-substituted-1,3-thiazole)sulfide. 3. Reaction of the product with remaining electrophiles. 4. Formation of regioisomers under acidic conditions.[3]1. Add thiourea slowly to the reaction mixture. 2. This can occur if the reaction is run for an extended period or under strongly oxidizing conditions.[4] Consider reducing the reaction time or using an inert atmosphere. 3. Ensure the complete consumption of the α-halo ketone before adding thiourea in a two-step process. 4. The Hantzsch synthesis is generally regioselective, but acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[3] Maintain neutral or slightly basic conditions for the cyclization step.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Oily product that is difficult to crystallize. 3. Product is contaminated with inorganic salts from workup.1. Optimize the stoichiometry of reactants. Use column chromatography for purification if simple recrystallization is insufficient. 2. Try different recrystallization solvents (e.g., ethanol, ethyl acetate, or a mixture).[1] If the product remains an oil, consider converting it to a salt (e.g., hydrochloride) for easier handling and purification, followed by neutralization. 3. Wash the crude product thoroughly with water to remove any inorganic salts before recrystallization.[1]
Inconsistent Reaction Times 1. Variation in reaction temperature. 2. Inefficient mixing. 3. Presence of inhibitors or impurities in starting materials.1. Use a temperature-controlled reaction setup (e.g., oil bath) to maintain a consistent temperature. 2. Ensure efficient stirring throughout the reaction. 3. Use high-purity, well-characterized starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The most common method is the Hantzsch thiazole synthesis.[5][6] This involves the reaction of an α-haloketone (or α-halo-β-ketoester) with a thioamide (in this case, thiourea). The general steps are:

  • Formation of an α-halo-β-ketoester, for example, by reacting methyl 3-oxopentanoate with a halogenating agent like N-bromosuccinimide (NBS) or sulfuryl chloride.

  • Reaction of the α-halo-β-ketoester with thiourea. The sulfur of thiourea acts as a nucleophile, attacking the carbon bearing the halogen.

  • Subsequent intramolecular condensation and dehydration leads to the formation of the 2-aminothiazole ring.

Q2: Can I use a one-pot procedure for this synthesis?

A2: Yes, one-pot procedures are often employed and can be more efficient.[1][7] In a one-pot synthesis, the α-halogenation of the β-ketoester and the subsequent cyclization with thiourea are carried out in the same reaction vessel without isolating the intermediate. This can simplify the workflow and potentially increase the overall yield.[1][7]

Q3: What are the key reaction parameters to optimize?

A3: The key parameters to optimize for this synthesis include:

  • Solvent: Ethanol, tetrahydrofuran (THF)/water mixtures, and dimethylformamide (DMF) are commonly used.[1][2][4]

  • Temperature: The halogenation step is often performed at a lower temperature (e.g., 0°C to room temperature), while the cyclization step typically requires heating (e.g., 60-80°C).[1][2]

  • Base/Catalyst: Some procedures may benefit from the addition of a mild base or catalyst, such as sodium carbonate, to facilitate the reaction.[2]

  • Reaction Time: This should be monitored by a technique like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion without significant side product formation.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. You can track the disappearance of the starting materials (the β-ketoester and the α-halo intermediate) and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals for the ethyl group (a triplet and a quartet), a singlet for the methyl ester protons, and a broad singlet for the amino protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring (C2, C4, and C5), and the carbons of the ethyl and methyl groups.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N stretching of the thiazole ring.

Experimental Protocols

The following are adapted experimental protocols based on the synthesis of similar 2-aminothiazole derivatives. Note: These protocols are for the synthesis of analogs and should be adapted and optimized for "this compound".

Protocol 1: Two-Step Synthesis (Adapted from Ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis)[1]

Step 1: Synthesis of Methyl 2-bromo-3-oxopentanoate

  • Dissolve methyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • The crude intermediate can be used directly in the next step or after a simple workup (e.g., washing with water and brine, drying over sodium sulfate, and solvent evaporation).

Step 2: Synthesis of this compound

  • To the crude methyl 2-bromo-3-oxopentanoate, add a suitable solvent like ethanol.

  • Add thiourea (1 equivalent).

  • Heat the reaction mixture to reflux (around 80°C) for 2-3 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter it off.

  • Neutralize the filtrate with a base such as aqueous ammonia or sodium bicarbonate solution to a pH of 9-10 to precipitate the product.

  • Filter the solid product, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate or ethanol to obtain the pure compound.

Protocol 2: One-Pot Synthesis (Adapted from Ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis)[1][7]
  • To a mixture of methyl 3-oxopentanoate (1 equivalent) in a solvent system like water/THF, cool to below 0°C.

  • Add N-bromosuccinimide (NBS) (1.2 equivalents) and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • Cool the reaction to room temperature and filter to remove any insoluble substances.

  • To the filtrate, add aqueous ammonia to adjust the pH to 9-10, which should cause the product to precipitate.

  • Stir for 10-15 minutes, then filter the resulting solid.

  • Wash the filter cake with water and recrystallize from ethyl acetate to yield the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Syntheses
ParameterMethod 1 (Two-Step, Bromination)[1]Method 2 (One-Pot, Bromination)[1][7]Method 3 (One-Pot, Chlorination)[2]
Starting Ketoester Ethyl acetoacetateEthyl acetoacetateEthyl 2-chloroacetoacetate
Halogenating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)(Already chlorinated)
Thio-reagent ThioureaThioureaThiourea
Solvent Dichloromethane (Step 1), Ethanol (Step 2)Water/THFEthanol/Ethyl Acetate
Catalyst/Base None specifiedNone specifiedSodium Carbonate
Temperature RT (Step 1), 80°C (Step 2)RT (Bromination), 80°C (Cyclization)45°C (addition), 65°C (reaction)
Reaction Time 2h (Step 1), 2h (Step 2)2h (Bromination), 2h (Cyclization)5h
Reported Yield ~11% (overall for a similar two-step process)72%98.39%

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Start: Methyl 3-oxopentanoate + Halogenating Agent intermediate α-halo-β-ketoester Intermediate start->intermediate Halogenation cyclization Cyclization (Heating) intermediate->cyclization thiourea Thiourea thiourea->cyclization workup Workup: Neutralization (pH 9-10) cyclization->workup purification Purification: Recrystallization workup->purification product Product: Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate purification->product

Caption: General workflow for the Hantzsch synthesis of the target molecule.

Troubleshooting Logic Diagram

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Purification of Crude "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude "this compound"?

A1: The most frequently employed purification techniques for this compound are column chromatography and recrystallization. Column chromatography, typically using silica gel, is effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for removing impurities that have different solubilities than the desired product in a chosen solvent system.

Q2: What are the likely impurities in my crude "this compound" sample?

A2: Given that the synthesis of this compound often follows the Hantzsch thiazole synthesis, common impurities may include:

  • Unreacted starting materials: such as the α-haloketone precursor and thiourea.

  • Byproducts from side reactions: These can include self-condensation products of the starting materials or products from the decomposition of reactants or the main product under the reaction conditions.

  • Residual solvents: from the reaction and workup steps.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the target compound from impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative technique to assess the purity of the final product.

Q4: What spectroscopic data can be used to confirm the identity and purity of the purified product?

A4: The identity and purity of "this compound" can be confirmed using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as N-H (amine), C=O (ester), and the thiazole ring vibrations.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol can also be added.
The compound is strongly adsorbed to the silica gel due to its basic amino group.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.
Product co-elutes with an impurity. The chosen solvent system does not provide adequate separation.Screen different solvent systems with varying polarities and compositions. Consider using a different solvent combination, for example, dichloromethane/methanol.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded onto the column.
Streaking or tailing of the product spot on TLC. The compound is interacting too strongly with the stationary phase.As mentioned above, add a small amount of triethylamine to the eluent.
The sample is not fully dissolved when loaded onto the column.Ensure the sample is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading.
Recrystallization
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.
The chosen solvent is too good a solvent for the compound.Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat until the solution is clear again and allow it to cool slowly.
The product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.Try using a lower-boiling point solvent. Attempt to purify the oil by column chromatography first and then recrystallize the partially purified product.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering the crystals. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. The impurities have similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or a solvent pair. A second recrystallization may be necessary.
Impurities were trapped within the crystal lattice.Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to occlude impurities.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative 2-Aminothiazole Derivative

Purification MethodTypical Yield (%)Purity Improvement (Initial → Final)AdvantagesDisadvantages
Column Chromatography (Silica Gel) 60 - 8570% → >95%High resolution, applicable to a wide range of impurities.Can be time-consuming and requires larger volumes of solvent. Potential for product decomposition on acidic silica.
Recrystallization 50 - 7570% → >98%Cost-effective, scalable, can yield very high purity product.Dependent on finding a suitable solvent, may have lower initial recovery. Not effective for impurities with similar solubility.

Note: The data presented in this table is a generalized representation for aminothiazole derivatives and may vary for "this compound" depending on the specific impurities present and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for "this compound" is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified "this compound".

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, acetonitrile, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude "this compound" in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Impurities with different polarities recrystal Recrystallization tlc->recrystal Suitable solvent found hplc Purity Check (HPLC) column->hplc waste Impurities column->waste recrystal->hplc recrystal->waste hplc->column Purity < 98% pure Pure Product hplc->pure Purity > 98% Troubleshooting_Decision_Tree start Purification Issue Encountered method Which purification method? start->method col_issue Column Chromatography Issue method->col_issue Column rec_issue Recrystallization Issue method->rec_issue Recrystallization no_elution Product not eluting? col_issue->no_elution co_elution Co-elution with impurity? col_issue->co_elution no_crystals No crystals forming? rec_issue->no_crystals oiling_out Product oiling out? rec_issue->oiling_out no_elution->co_elution No inc_polarity Increase eluent polarity no_elution->inc_polarity Yes add_base Add triethylamine to eluent no_elution->add_base Yes, with tailing change_solvent Change solvent system co_elution->change_solvent Yes reduce_load Reduce column loading co_elution->reduce_load Yes no_crystals->oiling_out No concentrate Concentrate solution no_crystals->concentrate Yes add_antisolvent Add anti-solvent no_crystals->add_antisolvent Yes slow_cool Cool solution slowly oiling_out->slow_cool Yes change_rec_solvent Change recrystallization solvent oiling_out->change_rec_solvent Yes

"Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" stability and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. The information is designed to address potential stability issues and questions regarding its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound?

While specific stability data for this compound is not extensively documented in publicly available literature, compounds containing a 2-aminothiazole core may be susceptible to degradation under certain conditions. Potential areas of concern include:

  • Photostability: Thiazole derivatives have been shown to undergo photodegradation upon exposure to UV light.[1][2][3] This can involve the cleavage of the thiazole ring.

  • Hydrolytic Stability: The ester functional group (methyl carboxylate) is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Thermal Stability: While many thiazole derivatives are thermally stable, high temperatures could potentially lead to decomposition. The melting point for the similar compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is reported as 176-180 °C, suggesting good thermal stability under normal conditions.

  • Oxidative Stability: The amino group and the thiazole ring may be susceptible to oxidation, although specific data is limited.

Q2: What are the likely degradation products of this compound?

Based on studies of similar 2-aminothiazole compounds, the following degradation pathways and products can be hypothesized:

  • Hydrolysis: The primary hydrolysis product would be 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid.

  • Photodegradation: UV irradiation could lead to fragmentation of the thiazole ring. Studies on 2-amino-4-methylthiazole and 2-aminothiazole-4-carboxylic acid have identified various photoproducts resulting from the cleavage of the C-S and C-N bonds within the ring.[1][2][3] This could lead to the formation of smaller, more volatile fragments. For instance, photodissociation of the thiazole ring can produce species like cyanamide and various sulfur-containing radicals.[1][2]

Q3: How can I assess the stability of my sample of this compound?

A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule. This involves subjecting the compound to a variety of stress conditions, such as:

  • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at various temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the solid material at elevated temperatures.

  • Photostability: Exposing the solid or a solution to UV and visible light.

Analysis of the stressed samples, typically by a stability-indicating HPLC method, will reveal the extent of degradation and the formation of any degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected peaks in chromatogram over time. Degradation of the compound.Conduct a forced degradation study to identify the conditions under which the compound is unstable. Store the compound protected from light and at controlled room temperature or lower. Consider inert atmosphere packaging if oxidation is suspected.
Change in physical appearance (e.g., color change). Potential degradation, possibly due to light exposure or oxidation.Visually inspect the material upon receipt and before each use. Store in an amber vial or other light-protecting container.
Poor solubility after storage. Possible formation of less soluble degradation products or polymorph transition.Characterize the material using techniques like XRPD to check for polymorphic changes. Use fresh material for experiments requiring high solubility.

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol provides a general framework. Specific concentrations and conditions should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Keep the solid compound in a hot air oven at 80°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC-UV method. A mass spectrometer (MS) detector can be used for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Determine the retention times and peak areas of any degradation products.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Example)
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
0.1 N HCl, 60°C, 24h15.2%2173.0 (M+H)⁺ of Hydrolysis Product
0.1 N NaOH, 60°C, 24h25.8%3173.0 (M+H)⁺ of Hydrolysis Product
3% H₂O₂, RT, 24h8.5%1203.0 (M+H)⁺ of Oxidized Product
Heat (Solid), 80°C, 48h< 1%0-
UV Light, 24h45.1%>5Multiple fragments

Note: This is example data. Actual results will vary.

Visualizations

Potential Degradation Pathways

parent Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate hydrolysis 2-amino-5-ethyl-1,3-thiazole- 4-carboxylic acid parent->hydrolysis  Hydrolysis (Acid/Base) photo Ring Cleavage Products (e.g., cyanamide, sulfur-containing fragments) parent->photo Photodegradation (UV Light) oxidation Oxidized Products (e.g., N-oxide) parent->oxidation Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stress_conditions Apply Stress Conditions (Heat, Light, pH, Oxidation) hplc HPLC-UV/MS Analysis stress_conditions->hplc characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization data_analysis Data Analysis and Pathway Elucidation characterization->data_analysis start Sample of Methyl 2-amino-5-ethyl- 1,3-thiazole-4-carboxylate start->stress_conditions

Caption: General workflow for conducting a forced degradation study.

References

Preventing byproduct formation in 2-amino-5-carboxy-thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-carboxy-thiazole. The information is designed to help prevent byproduct formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-amino-5-carboxy-thiazole, primarily via the Hantzsch thiazole synthesis, and offers potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure Reactants: Purity of thiourea and 3-bromo-2-oxopropanoic acid (or its ester) is critical. Impurities can lead to side reactions. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to degradation at high temperatures. 3. Incorrect Solvent: The choice of solvent significantly impacts reaction rate and yield. 4. Incorrect Stoichiometry: An improper molar ratio of reactants can leave starting materials unreacted.1. Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization) or by using high-purity grades. 2. Optimize the reaction temperature. Refluxing in a suitable solvent like ethanol is common.[1] Microwave-assisted synthesis can also be explored to potentially increase yield and reduce reaction time.[1] 3. Ethanol is a commonly used solvent. A screening of solvents (e.g., methanol, ethanol/water mixtures) may be necessary to find the optimal conditions for your specific setup.[1] 4. Ensure the correct molar ratios of reactants are used.
Formation of a Major Byproduct: 2-Imino-4-thiazolidinone-5-acetic acid 1. Reaction Pathway Competition: Under certain conditions, cyclization can occur through the nitrogen of the thiourea attacking the carboxylic acid (or ester) carbonyl before the second nitrogen attacks the ketone, leading to the isomeric byproduct. 2. Reaction Conditions: The pH of the reaction medium can influence the reaction pathway.1. Carefully control the reaction temperature and addition rate of reactants to favor the desired reaction pathway. 2. Maintain a neutral or slightly basic pH during the initial condensation. Some variations of the Hantzsch synthesis show improved regioselectivity under specific pH conditions.[1]
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. 2. Increase the reaction temperature or switch to a higher-boiling solvent, while being mindful of potential product degradation.
Product is Difficult to Purify 1. Formation of Multiple Byproducts: Suboptimal reaction conditions can lead to a complex mixture of products. 2. Product Solubility: The product may be highly soluble in the reaction solvent, making isolation by precipitation difficult.1. Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. 2. If the product is soluble, remove the solvent under reduced pressure and attempt purification by column chromatography or recrystallization from a different solvent system. For 2-aminothiazole derivatives, recrystallization from ethanol/water or THF/hexane can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-amino-5-carboxy-thiazole?

A1: The most prevalent method is the Hantzsch thiazole synthesis.[2] This involves the condensation reaction between an α-haloketone (in this case, 3-bromo-2-oxopropanoic acid or its ester) and a thioamide (thiourea).[3]

Q2: What are the typical starting materials and solvents for this synthesis?

A2: The common starting materials are thiourea and ethyl bromopyruvate (the ethyl ester of 3-bromo-2-oxopropanoic acid).[4] Ethanol is a frequently used solvent for this reaction.[2]

Q3: What are the potential byproducts I should be aware of?

A3: A key potential byproduct is the isomeric 2-imino-4-thiazolidinone-5-acetic acid.[5] Its formation is a result of an alternative cyclization pathway. Under acidic conditions, particularly when using substituted thioureas, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles can also occur. When using brominating agents like N-bromosuccinimide (NBS) in related syntheses, N-bromination or bromination of aromatic rings can be a concern, though this is less relevant for the direct synthesis from bromopyruvic acid.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What is a suitable method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying solid 2-aminothiazole derivatives.[8] A mixture of ethanol and water is often a good solvent system to try. If recrystallization is not sufficient, column chromatography on silica gel can be employed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[9]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Slowly add ethyl bromopyruvate (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture to a pH of approximately 7-8. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If the product remains in solution, reduce the volume of ethanol under reduced pressure and then add cold water to induce precipitation.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Hydrolysis of Ethyl 2-aminothiazole-5-carboxylate to 2-Amino-5-carboxy-thiazole

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Sodium hydroxide solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 1 M)

Procedure:

  • Suspend ethyl 2-aminothiazole-5-carboxylate in a 1 M sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1 M hydrochloric acid to neutralize the solution to a pH where the carboxylic acid precipitates (the isoelectric point).

  • Collect the precipitated 2-amino-5-carboxy-thiazole by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Data Presentation

The following table summarizes typical yields for the synthesis of ethyl 2-aminothiazole-5-carboxylate under different conditions, as adapted from literature.[9]

Starting Materials Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Ethyl 3-ethoxyacrylate, NBS, ThioureaWater/Dioxane (1:1)80170>95 (after purification)
Ethyl 3-ethoxyacrylate, Urea, K₂S, nano-CuTHF/Water (6:1)551.595.799.34

Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis reagents Thiourea + 3-Bromo-2-oxopropanoic acid intermediate Thiouronium Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Amino-5-carboxy-thiazole dehydration->product

Caption: General pathway for the Hantzsch synthesis of 2-amino-5-carboxy-thiazole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reactants Check Reactant Purity start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_reactants->check_conditions Pure purify_reactants Purify Starting Materials check_reactants->purify_reactants Impure? optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal? optimize_solvent Screen Solvents check_conditions->optimize_solvent adjust_ratio Adjust Molar Ratios check_stoichiometry->adjust_ratio Incorrect? outcome Improved Yield check_stoichiometry->outcome Correct optimize_temp->outcome optimize_solvent->outcome adjust_ratio->outcome purify_reactants->outcome

Caption: A decision-making workflow for troubleshooting low product yield.

Potential Byproduct Formation Pathway

Byproduct_Formation start Thiourea + 3-Bromo-2-oxopropanoic acid path_a Desired Pathway: Attack at Brominated Carbon start->path_a path_b Side Pathway: Attack at Carbonyl Carbon start->path_b product_a 2-Amino-5-carboxy-thiazole path_a->product_a product_b 2-Imino-4-thiazolidinone-5-acetic acid path_b->product_b

References

Technical Support Center: Optimizing Catalyst Selection for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the Hantzsch thiazole synthesis?

The traditional Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, can often proceed without a catalyst.[1] However, the use of a catalyst can significantly improve reaction rates, increase yields, and enable the use of milder reaction conditions. Catalysts can activate the substrates and facilitate the key condensation and cyclization steps of the reaction. For certain variations of the synthesis, such as those involving less reactive substrates, a catalyst is essential for achieving good results.

Q2: When should I opt for a catalyst-free approach versus a catalyzed reaction?

A catalyst-free approach is often suitable for the fundamental construction of the thiazole ring from simple and reactive α-haloketones and thioamides.[1] These methods are well-established and can provide high yields.[2]

A catalyzed reaction is preferable under the following circumstances:

  • When using less reactive substrates: If your starting materials are not yielding the desired product under catalyst-free conditions, a catalyst can help to drive the reaction forward.

  • To improve reaction efficiency: Catalysts can lead to shorter reaction times and higher yields, which is particularly important for process optimization and scale-up.

  • For greener chemistry: Some modern catalysts, particularly heterogeneous catalysts, allow the use of more environmentally friendly solvents (like water or ethanol) or even solvent-free conditions.[3][4]

  • For specific transformations: Certain reactions, such as the direct arylation of a pre-formed thiazole ring, require specific catalysts like palladium complexes.[5]

Q3: What are the common types of catalysts used in Hantzsch thiazole synthesis?

A variety of catalysts can be employed, including:

  • Acid catalysts: Brønsted acids can protonate carbonyl groups, making them more electrophilic and promoting condensation.

  • Base catalysts: Bases can deprotonate the thioamide, increasing its nucleophilicity.

  • Heterogeneous catalysts: Solid-supported catalysts, such as silica-supported tungstosilisic acid, offer advantages like easy separation from the reaction mixture and potential for recycling.[3]

  • Phase-transfer catalysts: These can be useful in biphasic reaction systems.

  • Metal catalysts: For specific applications like C-H functionalization of the thiazole ring, palladium catalysts are commonly used.[5]

Troubleshooting Guide

Problem 1: Low Product Yield

Low yields in the Hantzsch thiazole synthesis can be attributed to several factors:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Temperature: Ensure the reaction temperature is optimized. Some reactions require heating, while others proceed at room temperature.[3] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to byproduct formation.
Reagent Instability - Thioamide Stability: Thioamides can be unstable, particularly in acidic conditions, which can lead to decomposition and lower yields.[5] Use freshly prepared or purified thioamides.
Side Reactions - Isomer Formation: The reaction can sometimes yield a mixture of isomers. Controlling the pH of the reaction medium is crucial for regioselectivity.[1] - Byproduct Formation: Analyze the crude reaction mixture to identify any major byproducts. This can provide clues about competing reaction pathways.
Inefficient Catalyst - Catalyst Choice: The chosen catalyst may not be optimal for your specific substrates. Refer to the data tables below to compare the performance of different catalysts. - Catalyst Loading: The amount of catalyst can be critical. An insufficient amount may lead to a sluggish reaction, while an excess can sometimes promote side reactions.

Problem 2: Formation of Unexpected Isomers

The formation of isomeric products is a common issue related to the regioselectivity of the reaction, particularly when using N-monosubstituted thioureas.

  • Neutral Conditions: In neutral solvents, the reaction typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[1]

  • Acidic Conditions: Under acidic conditions (e.g., 10M-HCl-EtOH), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[6] To favor a single isomer, careful control of the reaction's pH is essential.[1]

Problem 3: Sluggish or Failed Palladium-Catalyzed C-H Arylation of Thiazole

When attempting to functionalize a pre-existing thiazole ring using a palladium catalyst, you may encounter low reactivity.

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[1]

  • Troubleshooting: To overcome this, consider increasing the palladium catalyst loading.[1] Alternatively, explore catalyst systems known to be more resistant to sulfur poisoning.

Problem 4: Issues with Heterogeneous Catalysts

While offering benefits, heterogeneous catalysts can present their own challenges.

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Leaching: The active catalytic species may leach from the solid support into the reaction mixture. Analyze the filtrate for traces of the catalyst. - Fouling: The catalyst surface can become blocked by reactants, products, or byproducts. Washing the catalyst after each use can help. - Structural Changes: The catalyst's structure may change under the reaction conditions.
Difficult Separation - Fine Particles: If the catalyst particles are too fine, they may be difficult to separate by filtration. Consider centrifugation or using a membrane filter.
Low Reusability - Incomplete Regeneration: The catalyst may not be fully regenerated after each cycle. Ensure the washing and drying procedures are adequate. A gradual decrease in yield after several cycles may indicate some loss of catalyst activity.[3]

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for different catalysts and conditions in the Hantzsch thiazole synthesis, allowing for easy comparison.

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

CatalystMethodTemperatureSolventYield (%)Reference
Silica Supported Tungstosilisic AcidConventional Heating65 °CEthanol/Water (1:1)79-90[3][7]
Silica Supported Tungstosilisic AcidUltrasonic IrradiationRoom TemperatureEthanol/Water (1:1)79-90[3][7]
None (Microwave-assisted)Microwave90 °CMethanol95[8]
None (Conventional)Reflux-MethanolLower yields, longer time[8]

Table 2: Effect of Solvent on Microwave-Assisted Hantzsch Thiazole Synthesis of Compound 6a

SolventTemperature (°C)Time (min)Yield (%)Reference
None90-12015Trace[8]
Ethanol90-1203085[8]
Methanol 90 30 95 [8]
Acetonitrile90-10015-3055[8]
Water90-12030-45Trace[8]
THF70-10030-45Trace[8]

Experimental Protocols

Protocol 1: Catalyst-Free Hantzsch Synthesis of 2-Amino-4-phenylthiazole [2]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water.

    • Allow the collected solid to air dry.

Protocol 2: Heterogeneous Catalysis for the Synthesis of Hantzsch Thiazole Derivatives [7]

  • Materials:

    • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

    • Thiourea (1 mmol)

    • Substituted Benzaldehyde (1 mmol)

    • Silica Supported Tungstosilisic Acid (SiW.SiO₂) (15 mol%)

    • Ethanol/Water (1:1) (5 mL)

  • Procedure (Conventional Heating):

    • Combine the α-haloketone, thiourea, benzaldehyde, and SiW.SiO₂ catalyst in a round-bottom flask.

    • Add the ethanol/water solvent mixture.

    • Reflux the mixture with stirring at 65°C for 2-3.5 hours, monitoring the reaction by TLC.

    • After completion, filter the hot solution to recover the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization.

  • Procedure (Ultrasonic Irradiation):

    • Combine the reactants and catalyst in a suitable vessel.

    • Add the ethanol/water solvent mixture.

    • Irradiate the mixture in an ultrasonic bath at room temperature for 1.5-2 hours, monitoring by TLC.

    • Follow steps 4-6 from the conventional heating procedure for workup and purification.

Visualizations

Hantzsch_Workflow Start Start: α-Haloketone + Thioamide Reaction_Setup Reaction Setup: Choose Solvent & (Optional) Catalyst Start->Reaction_Setup Heating Heating/ Irradiation (if required) Reaction_Setup->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Workup Work-up: Neutralization & Precipitation Monitoring->Workup Reaction Complete Isolation Isolation: Filtration Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Product Final Product: Thiazole Derivative Purification->Product

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Catalyst_Selection_Logic Start Need to Synthesize Thiazole High_Yield_Fast High Yield & Fast Reaction Critical? Start->High_Yield_Fast Yes_Catalyst Consider Catalyzed Reaction High_Yield_Fast->Yes_Catalyst Yes No_Catalyst Start with Catalyst-Free Protocol High_Yield_Fast->No_Catalyst No Green_Chem Green Chemistry a Priority? Yes_Catalyst->Green_Chem End Optimized Protocol No_Catalyst->End Heterogeneous Use Heterogeneous Catalyst (e.g., SiW.SiO₂) Green_Chem->Heterogeneous Yes Microwave Consider Microwave Synthesis Green_Chem->Microwave Yes Standard_Conditions Standard Thermal Conditions Green_Chem->Standard_Conditions No Heterogeneous->End Microwave->End Standard_Conditions->End

Caption: Decision tree for catalyst selection in Hantzsch synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 2-aminothiazole derivatives during biological assays.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

My 2-aminothiazole derivative is poorly soluble in aqueous buffers, leading to precipitation in my in vitro assay. What are my immediate options?

For initial screening and small-scale experiments, several strategies can be employed to solubilize your compound:

  • Co-solvents: Utilizing a water-miscible organic solvent is often the first line of approach. Dimethyl sulfoxide (DMSO) and ethanol are commonly used due to their ability to dissolve a wide range of organic molecules and their general compatibility with many biological assays at low final concentrations.[1][2] It is crucial to prepare a high-concentration stock solution in the co-solvent and then dilute it into the aqueous assay medium.

  • pH Adjustment: The solubility of 2-aminothiazole derivatives can be significantly influenced by pH due to the presence of the basic amino group.[1][3] In acidic conditions, this group can become protonated, which may increase the aqueous solubility of the compound.[1][3]

  • Warming: Gently warming the solution can sometimes aid in the dissolution of your compound. However, be cautious as excessive heat can lead to degradation. This is more of a temporary solution as the compound may precipitate out upon cooling to the assay temperature.

I've tried using DMSO, but my compound still precipitates upon dilution into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." Here are some troubleshooting steps:

  • Optimize Co-solvent Concentration: While high concentrations of co-solvents can be toxic to cells, you can experiment with slightly increasing the final co-solvent percentage in your assay. However, it is critical to run a vehicle control to ensure the co-solvent concentration is not affecting the biological outcome of your experiment.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in co-solvent concentration can sometimes prevent the compound from crashing out of solution.

  • Formulation Strategies: If simple co-solvents are insufficient, more advanced formulation strategies may be necessary. These include the use of cyclodextrins, which can encapsulate the hydrophobic drug molecule, or the preparation of solid dispersions.

What are the long-term strategies for improving the solubility of a promising 2-aminothiazole derivative for further development?

For compounds advancing in the drug discovery pipeline, more robust and scalable solutions are required:

  • Salt Formation: If your 2-aminothiazole derivative has a suitable pKa, converting it into a salt form can significantly enhance its aqueous solubility.[1] The success of salt formation often depends on the difference in pKa between the 2-aminothiazole derivative (a base) and the acidic counter-ion. A general guideline is that a pKa difference of greater than 2-3 units is favorable for stable salt formation.[1]

  • Co-crystals: The formation of co-crystals, which are crystalline structures of the active pharmaceutical ingredient (API) with a co-former, can modify the physicochemical properties of the drug, including solubility.[1]

  • Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo. This approach can be used to improve solubility and other pharmacokinetic properties.[1]

  • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the structure of the 2-aminothiazole derivative to introduce more polar functional groups, thereby increasing its intrinsic aqueous solubility. For example, replacing a fluorine atom with a methoxy group has been shown to increase the water solubility of some 2-aminothiazole derivatives.[4]

Data Presentation: Enhancing Solubility

The following tables provide a summary of quantitative data on the solubility of 2-aminothiazole and its derivatives, illustrating the impact of different solvents and formulation strategies.

Table 1: Solubility of 2-Aminothiazole in Various Solvents

SolventSolubility
Water (20 °C)100 g/L
1 M HCl50 mg/mL (clear, dark yellow-brown)

Data sourced from Wikipedia and Sigma-Aldrich product information.

Table 2: Example of Solubility Enhancement of a Poorly Soluble Aminothiophene Derivative using Cyclodextrin

FormulationApparent SolubilityFold Increase
6CN10 (aminothiophene derivative) in water16.66 - 33.33 µg/mL (estimated)1x
6CN10 with 2-Hydroxypropyl-β-cyclodextrin46.66 µg/mL> 29-fold

This table demonstrates the significant increase in apparent solubility of a related aminothiophene derivative upon complexation with a cyclodextrin, a technique also applicable to 2-aminothiazole derivatives. Data adapted from a study on an aminothiophene derivative.[5]

Experimental Protocols

Here are detailed methodologies for some of the key experiments and techniques discussed.

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of a 2-aminothiazole derivative for use in in vitro biological assays.

Materials:

  • 2-aminothiazole derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Accurately weigh the desired amount of the 2-aminothiazole derivative into a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential compound degradation.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions for assays, dilute the stock solution into the aqueous assay buffer. It is recommended to keep the final DMSO concentration in the assay below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts.

Protocol 2: Preparation of a 2-Aminothiazole Derivative-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a poorly soluble 2-aminothiazole derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • 2-aminothiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Add the 2-aminothiazole derivative to the HP-β-CD solution, typically in a 1:1 or 1:2 molar ratio of drug to cyclodextrin.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After stirring, freeze the solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffers for biological assays. The solubility of the complex should be determined and compared to the free drug.

Protocol 3: Preparation of Co-crystals of a 2-Aminothiazole Derivative

Objective: To prepare co-crystals of a 2-aminothiazole derivative with a suitable co-former to improve its solubility and dissolution rate.

Materials:

  • 2-aminothiazole derivative

  • A suitable co-former (e.g., a carboxylic acid such as indole-2-carboxylic acid)[1]

  • A suitable solvent (e.g., ethanol, methanol)

  • Beaker or flask

  • Stir plate and magnetic stir bar

  • Crystallization dish

Procedure:

  • Dissolve equimolar amounts of the 2-aminothiazole derivative and the co-former in a minimal amount of the chosen solvent with stirring.

  • Gently heat the solution if necessary to ensure complete dissolution.

  • Transfer the clear solution to a crystallization dish.

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals.

  • Characterize the crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the formation of a new co-crystal phase.

  • Evaluate the solubility and dissolution rate of the co-crystals in comparison to the pure drug.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways often targeted by 2-aminothiazole derivatives, an experimental workflow for addressing solubility issues, and a decision-making flowchart for selecting a solubility enhancement strategy.

experimental_workflow start Start: Poorly Soluble 2-Aminothiazole Derivative step1 Attempt Solubilization in Aqueous Buffer start->step1 q1 Is the compound soluble? step1->q1 step2 Use Co-solvent (e.g., DMSO, Ethanol) q1->step2 No end_success Proceed with Biological Assay q1->end_success Yes q2 Does the compound precipitate upon dilution? step2->q2 step3 Optimize Co-solvent Concentration and Dilution Method q2->step3 Yes q2->end_success No q3 Is the issue resolved? step3->q3 step4 Consider Advanced Formulation Strategies (e.g., Cyclodextrins, Co-crystals) q3->step4 No q3->end_success Yes end_fail Re-evaluate Compound or Consider Structural Modification step4->end_fail

Caption: Experimental workflow for addressing solubility issues.

decision_flowchart start Promising but Poorly Soluble 2-Aminothiazole Derivative q1 Is the compound ionizable (suitable pKa)? start->q1 cocrystal Co-crystallization start->cocrystal prodrug Prodrug Approach start->prodrug structural_mod Structural Modification start->structural_mod salt Salt Formation q1->salt Yes q2 Is the compound highly lipophilic? q1->q2 No end Select Appropriate Strategy salt->end cocrystal->end cyclodextrin Cyclodextrin Complexation q2->cyclodextrin Yes solid_dispersion Solid Dispersion q2->solid_dispersion No cyclodextrin->end solid_dispersion->end prodrug->end structural_mod->end EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K action AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor 2-Aminothiazole Derivative Inhibitor->EGFR Inhibition VEGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Permeability) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF (Ligand) VEGF->VEGFR Inhibitor 2-Aminothiazole Derivative Inhibitor->VEGFR Inhibition Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K action PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P (Thr308) mTORC1 mTORC1 AKT->mTORC1 P BAD BAD AKT->BAD P (Inhibition) FOXO FOXO AKT->FOXO P (Inhibition) Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival BAD->Survival Promotes Apoptosis (when active) Transcription Gene Transcription FOXO->Transcription Apoptotic Genes GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor 2-Aminothiazole Derivative Inhibitor->AKT Inhibition tubulin_polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Protofilament->Tubulin Depolymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Protofilament Disassembly Inhibitor 2-Aminothiazole Derivative (Inhibitor) Inhibitor->Tubulin Binds to dimers, prevents polymerization Promoter 2-Aminothiazole Derivative (Promoter) Promoter->Microtubule Stabilizes microtubule, prevents disassembly

References

Troubleshooting inconsistent results in the biological testing of thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered during the biological testing of thiazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

Q: Why am I observing significant variability in the IC50 values for my thiazole compound between different experimental runs?

A: Variability in IC50 values is a frequent challenge and can arise from multiple sources. A primary cause is the inherent biological variability of cell-based assays.[1] Factors such as cell passage number, seeding density, and the metabolic state of the cells can significantly influence their response to a compound.[1] For thiazole compounds specifically, chemical instability in stock solutions or assay media can be a major factor.[1][2] Degradation over time will alter the effective concentration of the compound, leading to inconsistent results.[1]

Troubleshooting Steps:

  • Standardize Cell Culture: Maintain a consistent and low cell passage number for all experiments. Ensure cells are in the logarithmic growth phase with high viability (>95%) at the time of seeding.[1]

  • Consistent Seeding Density: Use a hemocytometer or an automated cell counter to ensure precise and uniform cell seeding across all wells and plates.[1]

  • Compound Stability: Prepare fresh dilutions of your thiazole compound from a frozen stock solution for each experiment. Some compounds are unstable in aqueous cell culture media.[1] Visually inspect stock solutions for any color change or precipitation before use.[1]

  • Control for Edge Effects: Avoid using the outer wells of 96-well plates, as they are more susceptible to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1]

Issue 2: Compound Shows Activity in Primary Screen, but Fails in Secondary Assays

Q: My thiazole compound was a hit in my primary high-throughput screen (HTS), but I cannot confirm its activity in secondary or orthogonal assays. What could be happening?

A: This is a classic indication of a "false positive" hit, a common problem in HTS.[1] Thiazole-containing compounds, particularly 2-aminothiazoles, are recognized as potential Pan-Assay Interference Compounds (PAINS) or "frequent hitters".[1][2] This means they can interfere with assay technologies through non-specific mechanisms.

Potential Causes of False Positives:

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1][2]

  • Assay Interference: Thiazole compounds can interfere with absorbance or fluorescence-based readouts.[1][3] They may be colored, possess autofluorescence, or quench the signal of a reporter molecule.[1]

  • Reactivity and Redox Activity: Some thiazoles can be reactive, covalently modifying proteins or other assay components.[2] They can also be redox-active, interfering with assays that use redox-sensitive probes or directly reducing assay reagents like MTT.[1][2]

Troubleshooting Steps:

  • Test for Aggregation: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%). If the compound's activity is significantly reduced, aggregation is likely the cause.[1]

  • Check for Autofluorescence: Measure the fluorescence of your compound at the assay's excitation and emission wavelengths in the absence of other reagents.[1]

  • Run Cell-Free Controls: To check for direct interference with assay reagents (e.g., MTT reduction), run a control plate with your compound and the assay reagents in cell-free media.[1]

Issue 3: Poor Solubility in Aqueous Assay Buffers

Q: My thiazole compound is poorly soluble in my aqueous assay buffer, leading to precipitation and inconsistent results. How can I improve its solubility?

A: Poor aqueous solubility is a common characteristic of hydrophobic molecules, including many thiazole derivatives.[4][5] The first step is typically to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[4][5]

Troubleshooting Steps:

  • Co-Solvent Use: Prepare a 10-100 mM stock solution in 100% DMSO. For the assay, dilute this stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

  • Solubility Test: Perform a simple test by preparing the final concentration of your compound in the assay buffer. Centrifuge at high speed (>14,000 x g) and inspect for a pellet. A visible pellet indicates precipitation and insolubility at that concentration.[5]

  • Advanced Solubilization: If co-solvents fail or interfere with the assay, consider advanced methods like using cyclodextrins to form inclusion complexes or employing surfactants to create micellar solutions.[4]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing inconsistent results in thiazole compound testing.

Troubleshooting_Workflow Start Inconsistent Results Observed Assay_Type Assay Type? Start->Assay_Type Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cell-Based Biochemical Biochemical Assay Assay_Type->Biochemical Biochemical Cell_Issues Check Basic Cell Culture - Cell passage & health - Seeding density - Mycoplasma contamination Cell_Based->Cell_Issues Aggregation Test for Aggregation (Add 0.01% Triton X-100) Biochemical->Aggregation Compound_Media Check Compound in Media - Solubility/Precipitation - Stability over time Cell_Issues->Compound_Media Assay_Readout Check Assay Readout - Direct MTT reduction? - Autofluorescence? Compound_Media->Assay_Readout Reactivity Check Compound Reactivity - Thiol reactivity assay - Time-dependent inhibition Aggregation->Reactivity Assay_Tech Check Assay Technology - Signal quenching? - Spectral interference? Reactivity->Assay_Tech

Caption: A decision tree for troubleshooting inconsistent experimental results.

Quantitative Data Summary

The cytotoxic activity of various thiazole compounds can differ significantly based on their structural substitutions and the cancer cell line being tested. The following table summarizes reported 50% inhibitory concentration (IC50) values.

Compound ClassTarget Cell LineIC50 (µM)Reference
Thiazole-ThiosemicarbazonesMCF-7 (Breast Cancer)14.6 ± 0.8[6][7]
Thiazole-ThiosemicarbazonesMCF-7 (Breast Cancer)28.3 ± 1.5[6][7]
Thiazolyl-Catechols (Compound 3i)A549 (Lung Cancer)>100[8]
Thiazolyl-Catechols (Compound 3j)A549 (Lung Cancer)48.7 ± 1.2[8]
Thiazole-PyrrolotriazinonesMCF-7 (Breast Cancer)1.2 - 25.1[9]
Thiazole-PyrrolotriazinonesA549 (Lung Cancer)1.5 - 33.4[9]
Thiazole-PyrrolotriazinonesHepG2 (Liver Cancer)1.1 - 29.8[9]
Thiazole-Methylsulfonyls (vs. hCA I)Carbonic Anhydrase I39.38 - 198.04[10][11]
Thiazole-Methylsulfonyls (vs. hCA II)Carbonic Anhydrase II39.16 - 86.64[10][11]

Key Experimental Protocols

1. MTT Cell Viability Assay

This protocol determines cell viability by measuring the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[12]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[9][12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Treat 2. Prepare & Add Compound Dilutions Seed->Treat Incubate 3. Incubate (24-72h) Treat->Incubate Add_MTT 4. Add MTT Reagent (2-4h incubation) Incubate->Add_MTT Solubilize 5. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Calculate Viability & Determine IC50 Read->Analyze

Caption: A typical experimental workflow for an MTT cell viability assay.

2. Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the ability of a thiazole compound to inhibit a specific enzyme. This example uses a fluorescence-based readout.

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a positive control inhibitor at desired concentrations.

  • Compound Preparation: Prepare serial dilutions of the thiazole test compound in the assay buffer. Ensure the final solvent concentration is constant across all wells.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add the thiazole compound dilutions or control inhibitor.

    • Add the enzyme solution to all wells except for a "no enzyme" control.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the fluorescence (or absorbance/luminescence) at appropriate time intervals using a microplate reader.[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "enzyme only" (0% inhibition) and "no enzyme" (100% inhibition) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Example: PI3K/Akt Inhibition

Thiazole-based molecules have been shown to inhibit critical cell survival pathways, such as the PI3K/Akt pathway.[9][12] Disruption of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR) Akt->Downstream Activates Response Cell Survival & Proliferation Downstream->Response Inhibitor Thiazole Compound Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazole compound.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-1,3-Thiazole-4-Carboxylate Derivatives and Conventional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial potential of ethyl 2-amino-1,3-thiazole-4-carboxylate derivatives, benchmarked against established clinical agents.

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds, particularly those containing the thiazole scaffold, have garnered significant scientific interest. This guide provides a comparative overview of the antimicrobial performance of a promising class of these compounds, specifically Schiff base derivatives of ethyl 2-amino-thiazole-4-carboxylate, against standard antimicrobial drugs. Due to a lack of specific antimicrobial data for "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate," this report focuses on its close structural analog, for which experimental data is available.

Comparative Antimicrobial Efficacy

The antimicrobial potential of novel synthetic compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several Schiff base derivatives of ethyl 2-amino-thiazole-4-carboxylate against multidrug-resistant (MDR) bacterial strains, as reported in a study by Ejaz et al. (2019). These values are juxtaposed with the typical MIC ranges for ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a common antifungal agent, against susceptible organisms for a comparative perspective.

It is important to note that a direct head-to-head comparison is most accurate when all compounds are tested under identical experimental conditions. The data for the thiazole derivatives and the standard drugs presented here are compiled from different studies, and variations in experimental protocols can influence MIC values.

Compound/AgentTarget MicroorganismMIC (µg/mL)Reference
Thiazole Derivatives
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (2a)Staphylococcus epidermidis (MDR)250[1]
Pseudomonas aeruginosa (MDR)375[1]
Ethyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2b)Staphylococcus epidermidis (MDR)250[1]
Pseudomonas aeruginosa (MDR)375[1]
Ethyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2d)Staphylococcus aureus (MDR)250[1]
Escherichia coli (MDR)375[1]
Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2g)Staphylococcus aureus (MDR)250[1]
Escherichia coli (MDR)375[1]
Standard Antimicrobial Agents
CiprofloxacinStaphylococcus aureus0.12 - 2General Literature
Escherichia coli0.004 - 1General Literature
Pseudomonas aeruginosa0.03 - 8General Literature
FluconazoleCandida albicans0.25 - 4General Literature

The synthesized thiazole derivatives demonstrated notable activity against the tested multidrug-resistant bacterial strains, with MIC values in the range of 250-375 µg/mL.[1] While these concentrations are higher than those typically observed for potent antibiotics like ciprofloxacin against susceptible strains, the activity against MDR bacteria is a significant finding.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of the ethyl 2-amino-thiazole-4-carboxylate derivatives.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases

The synthesis of the Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate generally follows a two-step process:

  • Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate: This precursor is typically synthesized via the Hantzsch thiazole synthesis. This involves the condensation reaction of an α-haloketone (ethyl bromopyruvate) with a thiourea. The reaction mixture is usually refluxed in ethanol.

  • Formation of Schiff Bases: The synthesized ethyl 2-amino-1,3-thiazole-4-carboxylate is then reacted with a variety of substituted aromatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid. The mixture is refluxed to yield the corresponding Schiff base derivatives.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) values for the synthesized compounds were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3]

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. A standardized inoculum is then prepared by suspending bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Microdilution Plates: The test compounds are dissolved in a suitable solvent (like DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagrams illustrate the general synthesis pathway and the antimicrobial screening workflow.

Synthesis_Workflow cluster_synthesis Synthesis of Thiazole Derivatives start Ethyl bromopyruvate + Thiourea intermediate Ethyl 2-amino-1,3-thiazole-4-carboxylate start->intermediate Hantzsch Synthesis product Schiff Base Derivatives intermediate->product Condensation reagents Substituted Aromatic Aldehydes reagents->product

Synthesis of Thiazole Schiff Bases

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serially Dilute Test Compounds in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Broth Microdilution Workflow

References

Comparative study of the anticancer activity of substituted 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Activity of Substituted 2-Aminothiazoles

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comparative analysis of the anticancer activity of various substituted 2-aminothiazole derivatives, supported by experimental data from multiple studies. The versatility of the 2-aminothiazole ring allows for substitutions at various positions, which significantly influences their biological and pharmacokinetic properties.[1]

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of 2-aminothiazole derivatives is commonly assessed by their cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this evaluation.[1][2] The following tables summarize the in vitro cytotoxicity of selected 2-aminothiazole derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines [2]

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 27A549 (Lung Cancer)Strong antiproliferative activity
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
TH-39K562 (Leukemia)0.78 µM
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)

Table 2: Anticancer Activity of Other 2-Aminothiazole Derivatives [1]

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)
2d3-ChlorobenzoylHT29 (Colon)2.01
3a4-FluorophenylMCF-7 (Breast)15-30
3b4-ChlorophenylMCF-7 (Breast)15-30

Structure-Activity Relationship (SAR) Summary

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring.[1]

  • Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring can significantly impact anticancer activity. For instance, a constrained cyclic structure can be beneficial for potency.[1] Lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the 4- and/or 5-position of the thiazole core have been explored, with some compounds showing moderate to good activities against lung and glioma cancer cell lines.[5]

  • Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity.[1] Acylation with specific substituted benzoyl groups, such as a 3-chlorobenzoyl moiety, has been shown to dramatically enhance anticancer potency.[1] Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.[1][5]

  • Substitution on Aryl Moieties: Halogen substitution on phenyl rings attached to the 2-aminothiazole core often leads to increased activity. For example, a chloro-substitution on the phenyl ring enhanced cytotoxicity compared to the unsubstituted analog.[1]

Mechanisms of Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to modulate various cellular processes, primarily through the induction of apoptosis and cell cycle arrest.[2]

Induction of Apoptosis

Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases.[2] For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells.[2]

Inhibition of Kinase Signaling Pathways

Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in cancer.[1][4] These include:

  • Tubulin protein[4]

  • Histone acetylase/histone deacetylase (HAT/HDAC)[4]

  • Phosphatidylinositol 3-kinases (PI3Ks)[4]

  • Src/Abl kinase[4]

  • BRAF kinase[4]

  • Epidermal growth factor receptor (EGFR) kinase[4]

  • Sphingosine kinase (SphK)[4]

Experimental Protocols

Hantzsch Thiazole Synthesis

A common method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product alpha_halo_ketone α-haloketone reaction Condensation Reaction alpha_halo_ketone->reaction thiourea Thiourea thiourea->reaction aminothiazole 2-Aminothiazole Derivative reaction->aminothiazole

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Anticancer Activity Evaluation using MTT Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds.

G start Seed cancer cells in 96-well plates treat Treat cells with 2-aminothiazole derivatives at various concentrations start->treat incubate Incubate for a specified period (e.g., 48-72h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at a specific wavelength solubilize->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Treated and untreated cells are harvested and fixed in cold ethanol.

  • The cells are washed and treated with RNase to remove RNA.

  • The cells are then stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by a flow cytometer.[2]

G cell_treatment Treat cells with 2-aminothiazole derivative harvest_fix Harvest and fix cells in cold ethanol cell_treatment->harvest_fix wash_rnase Wash cells and treat with RNase harvest_fix->wash_rnase stain_pi Stain cells with Propidium Iodide (PI) wash_rnase->stain_pi flow_cytometry Analyze DNA content by flow cytometry stain_pi->flow_cytometry analyze_data Determine cell cycle distribution flow_cytometry->analyze_data

Caption: General experimental workflow for cell cycle analysis.

Signaling Pathway Inhibition

2-aminothiazole derivatives can interfere with key signaling pathways that are often overactive in cancer cells.

G cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation aminothiazole 2-Aminothiazole Derivative aminothiazole->receptor Inhibits aminothiazole->pi3k Inhibits

References

Validating the Molecular Structure of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for the structural validation of "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate," a heterocyclic compound of interest in medicinal chemistry. We will delve into the experimental data from closely related analogs, outline detailed experimental protocols, and compare this technique with other analytical methods.

The precise arrangement of atoms in "this compound" dictates its physicochemical properties and biological activity. While techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, only single-crystal X-ray diffraction can provide the definitive atomic coordinates in the solid state.[1]

Comparative Analysis of Crystallographic Data

While a crystal structure for the specific title compound is not publicly available, extensive crystallographic data exists for structurally similar 2-aminothiazole derivatives. This data serves as an excellent proxy for what can be expected for "this compound." Below is a comparison of unit cell parameters and other relevant crystallographic data for analogous compounds.

ParameterMethyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate[2]Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[3][4]thiazolo[3,2-a]pyrimidine-6-carboxylate[5](Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole[6]
Molecular Formula C8H12N2O2SC23H20Cl2N4O3SC12H12N4O4S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/nP21/cP21/c
a (Å) 8.4219 (13)11.1933 (4)12.0855 (4)
b (Å) 9.9620 (16)16.0910 (6)8.0538 (3)
c (Å) 12.012 (2)13.9213 (5)15.2057 (5)
α (°) 909090
β (°) 107.03 (3)109.916 (2)108.978 (2)
γ (°) 909090
Volume (ų) 964.3 (3)2358.32 (15)1400.00 (8)
Z 444
R-factor 0.0410.0430.042

Experimental Protocols

The successful determination of a crystal structure using X-ray diffraction involves a series of well-defined steps.[4][7]

1. Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[4] For compounds like "this compound," slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common technique. The process should be undisturbed and may take several days to weeks.

2. Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4] The crystal is then placed in a diffractometer where it is cooled (usually to 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The diffractometer bombards the crystal with a monochromatic X-ray beam and rotates it, while a detector records the diffraction pattern.[1]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to locate the atoms and build a molecular model. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, accurate molecular structure.[1]

Visualization of the Experimental Workflow

experimental_workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Selection and Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Final Structure structure_refinement->validation

Caption: Experimental workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.

Comparison with Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic methods are essential for a comprehensive structural elucidation.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and stereochemistry in the solid state.[1]Unambiguous structure determination.Requires high-quality single crystals; the solid-state conformation may differ from the solution or gas phase.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms in solution.[8][9]Provides structural information in solution, which is often more biologically relevant; does not require crystallization.Can be complex to interpret for large molecules; does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.[8]High sensitivity; provides information on fragmentation patterns which can aid in structure elucidation.Does not provide information on the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.[10]Quick and non-destructive.Provides limited information on the overall molecular structure.

References

Efficacy of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the efficacy of analogs of "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate," focusing on their anticancer, antimicrobial, and anti-tubercular activities. The information is compiled from various studies to aid in structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Anticancer Activity

Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[3][5]

Comparative in vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various analogs against different cancer cell lines.

Compound IDR1 (at C5)R2 (at C4)R3 (at N2)Cancer Cell LineIC50 (µM)Reference
1a -CH2CH3-COOCH3-H--Core Compound
2a -CH2-Ph-COOCH3-HM. tuberculosis H37Rv0.24[6]
3a -CH3-COOCH3-HM. tuberculosis H37Rv93[6]
4a 4,5,6,7-tetrahydrobenzo[d]thiazole fused ring-3-(4-methylbenzylamino)propanamideH1299 (Lung)4.89[7]
4b 4,5,6,7-tetrahydrobenzo[d]thiazole fused ring-3-(4-methylbenzylamino)propanamideSHG-44 (Glioma)4.03[7]
5a Naphthalene-COOCH3-NH2MCF-7 (Breast)0.48[8]
5b Naphthalene-COOCH3-NH2A549 (Lung)0.97[8]
6a 4-Hydroxyphenyl-COOCH32-[4-Hydroxy-3-methoxybenzylidene]hydrazinylMCF-7 (Breast)2.57[5]
6b 4-Hydroxyphenyl-COOCH32-[4-Hydroxy-3-methoxybenzylidene]hydrazinylHepG2 (Liver)7.26[5]

Note: A direct comparison of the core compound "this compound" was not available in the searched literature. The table presents data for various analogs to illustrate structure-activity relationships.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the thiazole analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[3]

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, typically DMSO.[3]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.[3]

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Seed cells in 96-well plate A->B D Treat cells for 48-72h B->D C Prepare serial dilutions of thiazole analogs C->D E Add MTT solution D->E F Incubate and dissolve formazan E->F G Measure absorbance F->G H Calculate % viability G->H I Determine IC50 values H->I

Caption: Workflow for evaluating anticancer activity using the MTT assay.

Antimicrobial and Anti-tubercular Activity

Several 2-aminothiazole derivatives have shown promising activity against various bacterial and fungal strains, including multidrug-resistant isolates and Mycobacterium tuberculosis.[6][9][10]

Comparative Antimicrobial and Anti-tubercular Data

The following table summarizes the minimum inhibitory concentration (MIC) values of different analogs.

Compound IDR1 (at C5)R2 (at C4)R3 (at N2)MicroorganismMIC (µg/mL)Reference
2a -CH2-Ph-COOCH3-HM. tuberculosis H37Rv0.06[6]
3a -CH3-COOCH3-HM. tuberculosis H37Rv>100[6]
7a -2-pyridinylN-(3-Chlorobenzoyl)M. tuberculosis0.008[9]
8a --Schiff base with 4-chlorobenzaldehydeS. aureus250[10]
8b --Schiff base with 4-methylbenzaldehydeE. coli375[10]
9a --Schiff base with 4-hydroxy-3-methoxybenzaldehydeC. glabrata- (Zone of inhibition: 21.0 mm)[10]
9b --Schiff base with 4-chlorobenzaldehydeC. albicans- (Zone of inhibition: 20.0 mm)[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.

  • Position 5: Introduction of a benzyl group at the C5 position of the methyl 2-aminothiazole-4-carboxylate scaffold resulted in potent anti-tubercular activity.[6] In contrast, a simple methyl group at this position led to a loss of activity.[6]

  • Position 4: The substituent at the C4 position also plays a crucial role. For instance, a 2-pyridyl moiety at C4 was found to be important for anti-tubercular activity.[9]

  • Position 2 (Amino Group): The N2 position of the aminothiazole is highly amenable to modification. Acylation of the amino group, particularly with substituted benzoyl groups, has been shown to dramatically enhance anti-tubercular potency.[9] The formation of Schiff bases at this position has also yielded compounds with significant antibacterial and antifungal activities.[10]

Signaling Pathway Modulation in Cancer

Thiazole derivatives can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->Akt inhibit Thiazole->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

References

Cross-Validation of Analytical Methods for 2-Aminothiazole-4-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-aminothiazole derivatives. The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of these compounds.

Introduction

2-Aminothiazoles are significant structural units in medicinal chemistry due to their broad range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] Ethyl 2-aminothiazole-4-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active molecules.[3][4] Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices during preclinical and clinical development. This guide focuses on the cross-validation parameters of two common analytical techniques: HPLC-UV and LC-MS/MS.

Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose, ensuring accuracy, precision, specificity, and reproducibility of test results.[5] The validation parameters discussed in this guide are based on established regulatory guidelines.[6][7][8]

Analytical Methods Comparison

A recent study by Basavanakatti et al. (2024) developed and validated both HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole (21MAT), providing a basis for comparing these two techniques.[9][10]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of analytes based on their retention characteristics on a stationary phase and their absorption of UV light.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for precise quantification of analytes even in complex matrices.

Data Presentation

The following tables summarize the quantitative data from the validation of the HPLC-UV and LC-MS/MS methods for the analysis of a novel 2-aminothiazole derivative.

Table 1: HPLC-UV Method Validation Parameters
ParameterResult
Linearity Range1.25 - 1250 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)1.25 ng/mL
AccuracyWithin 85-115%
Precision (%RSD)< 15%
RecoveryNot Reported
Table 2: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range1.25 - 1250 ng/mL[9]
Correlation Coefficient (r²)> 0.99[9]
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)1.25 ng/mL[9]
AccuracyWithin 85-115%[9]
Precision (%RSD)< 15%[9]
RecoveryGood[11]
Matrix EffectNo significant effect observed[9]

Experimental Protocols

HPLC-UV Method

Chromatographic Conditions:

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)[9][12]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[9][12]

  • Flow Rate: 1 mL/min[9][12]

  • Detection Wavelength: 272 nm[9][12]

Sample Preparation:

  • A stock solution of the analyte is prepared in a suitable solvent.

  • Working standards are prepared by serial dilution of the stock solution.

  • Samples are diluted to fall within the calibration range.

LC-MS/MS Method

Chromatographic Conditions:

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm)[9]

  • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile and 0.1% v/v formic acid, along with 15% of 5 mM ammonium formate solution.[9]

  • Flow Rate: 1 mL/min[9]

  • Total Run Time: 5.0 min[2]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9]

  • Analyte and Internal Standard: A structural analogue was used as the internal standard.[9]

Sample Preparation:

  • Plasma Samples: Protein precipitation was used to extract the analyte from rat plasma.[9]

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution Working Working Standards Stock->Working Calibrate Calibration Curve Working->Calibrate Sample Sample Dilution Inject Inject into HPLC Sample->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV Detection (272 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 2-aminothiazole-4-carboxylates.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitate Protein Precipitation Plasma->Precipitate Extract Supernatant Extraction Precipitate->Extract Inject Inject into LC Extract->Inject Separate Gradient Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (with Internal Standard) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of 2-aminothiazole-4-carboxylates in plasma.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantitative analysis of 2-aminothiazole-4-carboxylates. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where high sensitivity is not a primary requirement.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, trace-level impurity analysis, and when dealing with complex matrices. The use of a structural analogue as an internal standard in LC-MS/MS analysis can effectively compensate for matrix effects and ionization suppression, leading to improved precision.[13]

The validation data presented demonstrates that both methods can achieve excellent linearity, accuracy, and precision within the specified concentration range. For preclinical and clinical studies requiring the analysis of biological samples, the LC-MS/MS method with a protein precipitation sample preparation step is a well-validated and reliable approach.[9]

References

Benchmarking "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate": A Comparative Guide to Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comparative guide to the kinase inhibitory activity of 2-aminothiazole-based compounds. As specific experimental data for "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" is not publicly available, this guide uses the well-characterized, structurally related compound Dasatinib as a representative example. The methodologies and comparisons presented herein provide a framework for the evaluation of novel kinase inhibitors like "this compound" upon generation of experimental data.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] Compounds bearing this motif have shown significant activity against a range of kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[4][5][6] This guide provides a comparative analysis of the kinase inhibitory profile of Dasatinib against other notable kinase inhibitors, offering a benchmark for assessing the potential of novel 2-aminothiazole derivatives.

Comparative Efficacy: In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a kinase inhibitor. The following table summarizes the IC50 values of Dasatinib, a multi-targeted inhibitor, in comparison to Bosutinib, another dual Src/Abl inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor. Lower IC50 values indicate greater potency.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Staurosporine IC50 (nM)
ABL1 <11.2-
SRC <11.26
LCK 12.3-
LYN <11.2-
c-KIT 5>1000-
PDGFRβ 28>1000-
PKCα --3
PKA --7
CaMKII --20

Note: IC50 values are compiled from various sources and may differ based on experimental conditions. The data presented is for comparative purposes.[7][8][9][10]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of kinase inhibitors. Below are detailed protocols for common in vitro assays used to determine kinase inhibitory activity.

In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a method for determining the IC50 value of a test compound against a purified kinase using a fluorescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound ("this compound" or other inhibitors) dissolved in dimethyl sulfoxide (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Setup:

    • Add kinase assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle control).

    • Add the purified kinase to all wells except for the "no enzyme" control.

    • Add the kinase-specific peptide substrate to all wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to a detectable signal (e.g., luminescence).

  • Data Analysis:

    • Subtract the background signal (from the "no enzyme" control) from all other readings.

    • Normalize the data by setting the vehicle control to 100% kinase activity and the highest inhibitor concentration to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of an inhibitor. Dasatinib and Bosutinib are potent inhibitors of Src and Abl kinases, which are key components of pathways that regulate cell proliferation, survival, and migration.[2][13]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Assay_Plate Incubation Incubation Assay_Plate->Incubation Add ATP Detection Signal Detection Incubation->Detection Add Detection Reagent Data_Analysis Data Analysis (IC50) Detection->Data_Analysis

Figure 1: Experimental workflow for in vitro kinase inhibition assay.

src_abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC ABL ABL SRC->ABL RAS RAS/MAPK Pathway SRC->RAS PI3K PI3K/AKT Pathway SRC->PI3K STAT STAT Pathway SRC->STAT Migration Cell Migration SRC->Migration ABL->RAS ABL->PI3K ABL->STAT ABL->Migration Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival STAT->Proliferation STAT->Survival

Figure 2: Simplified Src and Abl signaling pathways.

Conclusion

The benchmarking framework presented in this guide provides a robust approach for the preclinical evaluation of novel 2-aminothiazole-based kinase inhibitors such as "this compound". By systematically comparing the in vitro potency and selectivity of a new compound against established benchmarks like Dasatinib, researchers can make informed decisions regarding its therapeutic potential. The provided experimental protocols and signaling pathway diagrams serve as a foundation for designing and interpreting these critical studies in the drug discovery process.

References

In-depth Comparative Analysis of 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic Acid Alkyl Esters: A Search for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases did not yield a specific Structure-Activity Relationship (SAR) study focused on a direct comparison of a series of alkyl esters of 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid. While the 2-aminothiazole core is a well-documented scaffold in medicinal chemistry with a broad range of biological activities, research has predominantly focused on modifications at the 2-amino position, and the 4- and 5-positions of the thiazole ring, rather than a systematic variation of the ester group at the 4-position.

The existing body of research on 2-aminothiazole-4-carboxylic acid derivatives explores their potential as antimicrobial, anticancer, and enzyme inhibitory agents. However, these studies typically utilize a single type of ester, most commonly an ethyl or methyl ester, as a starting point for further chemical modifications at other positions of the molecule.

For instance, studies have been conducted on Schiff bases derived from ethyl 2-aminothiazole-4-carboxylate, investigating their antimicrobial properties. Other research has focused on the synthesis and biological evaluation of amides and other derivatives formed by reacting the 2-amino group or the carboxylic acid functionality (after hydrolysis of the ester). These studies provide valuable insights into the SAR of the 2-aminothiazole scaffold but do not offer a comparative analysis of the impact of varying the alkyl ester chain length on a specific biological activity.

Without a dedicated study that systematically synthesizes and evaluates a series of alkyl esters of 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid, it is not possible to provide a quantitative comparison of their performance, detailed experimental protocols for such a comparative study, or relevant signaling pathway diagrams.

Researchers and drug development professionals interested in the development of 2-aminothiazole-based compounds are encouraged to consider this gap in the literature as a potential area for future investigation. A systematic SAR study on the alkyl esters of 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid could provide valuable data on how lipophilicity and steric factors influenced by the ester group affect the compound's absorption, distribution, metabolism, excretion (ADME) properties and its interaction with biological targets.

Below is a generalized workflow that could be employed for such a study, represented as a Graphviz diagram, which outlines the logical steps from compound synthesis to data analysis.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid esterification Esterification with various alcohols (Methanol, Ethanol, Propanol, etc.) start->esterification purification Purification and Characterization (NMR, MS, HPLC) esterification->purification screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) purification->screening Test Compounds dose_response Dose-Response Assays (IC50 / MIC determination) screening->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis Quantitative Data qsar Quantitative SAR (QSAR) Modeling (Optional) sar_analysis->qsar conclusion Lead Compound Identification sar_analysis->conclusion SAR Conclusions

Proposed workflow for a systematic SAR study.

This conceptual workflow illustrates the necessary stages for generating the data required for a comprehensive comparison guide. The initial step involves the synthesis and purification of a series of alkyl esters. These compounds would then undergo biological screening to determine their activity, followed by quantitative assays to establish metrics like IC50 or Minimum Inhibitory Concentration (MIC). Finally, the collected data would be analyzed to elucidate the structure-activity relationships.

An In Vitro Comparative Guide: "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" and the Multi-Kinase Inhibitor Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro comparison of "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate," a compound belonging to the biologically significant 2-aminothiazole class, and Dasatinib, a well-established second-generation tyrosine kinase inhibitor. Given the current lack of published in vitro data for "this compound," this document outlines a hypothetical yet rigorous experimental plan to characterize its activity relative to Dasatinib.

Introduction

Dasatinib is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases, playing a crucial role in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of BCR-ABL and SRC family kinases, among others.[3][4] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1][5] Notably, the 2-aminothiazole moiety is a core structural component of Dasatinib itself, which was developed from a 2-aminothiazole template.[6]

This guide details the experimental protocols for a head-to-head in vitro comparison to elucidate the potential kinase inhibition profile, anti-proliferative effects, and impact on cellular signaling of "this compound" using Dasatinib as a benchmark.

Mechanism of Action and Target Profile

Dasatinib: Dasatinib functions as an ATP-competitive kinase inhibitor, binding to both the active and inactive conformations of the ABL kinase domain.[3][4] This dual-binding capability allows it to overcome resistance to first-generation inhibitors like Imatinib.[3] Its primary targets include:

  • BCR-ABL kinase[1][3]

  • SRC family kinases (SRC, LCK, YES, FYN)[4][7]

  • c-KIT[4]

  • Ephrin receptor A2 (EPHA2)[7]

  • Platelet-derived growth factor receptor β (PDGFRβ)[4]

This compound: The mechanism of action for this compound is currently unknown. The proposed in vitro studies aim to determine if it acts as a kinase inhibitor, given its 2-aminothiazole core, and to identify its potential cellular targets.

Data Presentation: A Framework for Comparison

The following tables are presented as templates for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target"this compound" (IC50 in nM)Dasatinib (IC50 in nM)
ABLTo be determined<1
SRCTo be determinedTo be determined
LCKTo be determinedTo be determined
c-KITTo be determinedTo be determined
PDGFRβTo be determinedTo be determined
Other kinasesTo be determinedTo be determined

Note: The IC50 values for Dasatinib are well-documented and would be confirmed in parallel experiments.[8]

Table 2: Comparative Anti-proliferative Activity (GI50, µM)

Cell LineCancer Type"this compound" (GI50 in µM)Dasatinib (GI50 in µM)
K562Chronic Myeloid LeukemiaTo be determinedTo be determined
HTLA-230NeuroblastomaTo be determinedTo be determined
A549Lung CarcinomaTo be determinedTo be determined
MCF-7Breast CancerTo be determinedTo be determined

Note: GI50 is the concentration required to inhibit the growth of 50% of cancer cells.

Experimental Protocols

A logical workflow is essential for a comprehensive comparison. The following diagram illustrates the proposed experimental sequence.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Kinase_Screening Broad Kinase Panel Screening IC50_Determination IC50 Determination for Key Kinases Kinase_Screening->IC50_Determination Cell_Viability Cell Viability/Proliferation Assay (MTT) IC50_Determination->Cell_Viability Select relevant cell lines GI50_Calculation GI50 Calculation Cell_Viability->GI50_Calculation Western_Blot Western Blot for Pathway Analysis GI50_Calculation->Western_Blot Use effective concentrations Target_Validation Confirmation of Target Inhibition Western_Blot->Target_Validation G cluster_0 BCR-ABL Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., CrkL) BCR_ABL->Substrates Phosphorylates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds Signaling RAS/MAPK, PI3K/AKT, JAK/STAT Pathways Substrates->Signaling Proliferation Leukemic Cell Proliferation & Survival Signaling->Proliferation G cluster_1 SRC Family Kinase Pathway Growth_Factor Growth Factor Receptor SRC SRC Family Kinases (e.g., SRC, LCK) Growth_Factor->SRC Activates Downstream Downstream Effectors (e.g., STAT3, FAK) SRC->Downstream Activates Dasatinib Dasatinib Dasatinib->SRC Inhibits Cell_Processes Cell Growth, Migration, Invasion & Survival Downstream->Cell_Processes

References

Confirming the Purity of Synthesized "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" by Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of a compound's purity is a critical step in the synthesis of novel chemical entities for research and drug development. Elemental analysis is a fundamental technique that provides a quantitative determination of the elemental composition of a sample, serving as a crucial indicator of its purity. This guide provides a comparative framework for confirming the purity of synthesized "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" using elemental analysis, with supporting experimental data and protocols.

Comparison of Theoretical vs. Experimental Elemental Analysis Data

A pure sample of a synthesized compound should yield elemental analysis results that are in close agreement with the theoretically calculated values. The accepted deviation is typically within ±0.4%.[1] The following table compares the theoretical elemental composition of "this compound" with hypothetical experimental results and two comparator thiazole derivatives.

CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)Theoretical S (%)Hypothetical Experimental C (%)Hypothetical Experimental H (%)Hypothetical Experimental N (%)Hypothetical Experimental S (%)
This compound (Target) C₇H₁₀N₂O₂S 45.15 5.41 15.04 17.22 45.05 5.45 14.98 17.15
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (Comparator 1)C₆H₈N₂O₂S41.854.6816.2718.6241.784.7216.2118.55
Ethyl 2-amino-4-methylthiazole-5-carboxylate (Comparator 2 - Isomer)C₇H₁₀N₂O₂S45.155.4115.0417.2245.205.3815.0917.28

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-aminothiazole-4-carboxylates involves the Hantzsch thiazole synthesis.[2][3]

Materials:

  • Methyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol (solvent)

  • Sodium bicarbonate (base)

Procedure:

  • Dissolve thiourea in ethanol in a round-bottom flask.

  • Add sodium bicarbonate to the solution.

  • Slowly add methyl 2-chloroacetoacetate to the mixture while stirring.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Purification of the Synthesized Compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities before elemental analysis.[4][5][6][7][8]

Method: Recrystallization

  • Select a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

CHNS Elemental Analysis

The determination of carbon, hydrogen, nitrogen, and sulfur content is typically performed using a CHNS elemental analyzer.[9]

Principle: The method is based on the complete and instantaneous combustion of the sample in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the purified and dried "this compound" into a tin capsule.

  • Instrument Setup: Calibrate the CHNS analyzer using a certified standard of known elemental composition.

  • Combustion: Introduce the encapsulated sample into a high-temperature combustion furnace (around 900-1000 °C) with a constant flow of helium carrier gas and a pulse of pure oxygen.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂ and remove excess oxygen. The gases (He, CO₂, H₂O, N₂, and SO₂) are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, N, and S in the sample based on the detector's response and the sample weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Methyl 2-chloroacetoacetate, Thiourea) reaction Hantzsch Thiazole Synthesis start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization pure Purified Product recrystallization->pure analysis CHNS Elemental Analysis pure->analysis data Elemental Composition Data analysis->data

Caption: Experimental workflow for synthesis, purification, and analysis.

purity_confirmation theoretical Theoretical Elemental Composition comparison Comparison (within ±0.4%) theoretical->comparison experimental Experimental Elemental Analysis Results experimental->comparison pure Compound is Pure comparison->pure Yes impure Compound is Impure comparison->impure No

Caption: Logic for confirming compound purity via elemental analysis.

References

Navigating the Labyrinth of Biological Assays: A Comparative Guide to the Reproducibility of Novel 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is often paved with the challenge of ensuring that experimental results are both accurate and reproducible. The 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with diverse biological activities, from anticancer to antimicrobial agents. However, the reliability of the biological assays used to characterize these compounds is paramount for their successful translation into clinical candidates. This guide provides an objective comparison of the performance of novel 2-aminothiazole compounds in common biological assays, supported by experimental data, and offers detailed methodologies to aid in the design of robust and reproducible studies.

The reproducibility of biological assays is a cornerstone of scientific progress, yet it is often a significant hurdle. For 2-aminothiazole derivatives, factors such as compound stability in solution and the potential for non-specific interactions can lead to variability in assay results.[1] This guide aims to shed light on these challenges and provide a framework for obtaining reliable and comparable data.

Unveiling Anticancer Potential: A Look at Cytotoxicity Data

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which can be an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound required to inhibit cell growth by 50%. The following table summarizes the IC50 values of various novel 2-aminothiazole compounds against different cancer cell lines, offering a comparative look at their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 20 H1299 (Lung Cancer)4.89[2]
SHG-44 (Human Glioma)4.03[2]
Compound 28 A549 (Lung Cancer)8.64[3]
HeLa (Cervical Cancer)6.05[3]
HT29 (Colon Cancer)0.63[3]
Karpas299 (Lymphoma)13.87[3]
Compound 9 Leukemia & Prostate Cancer SubpanelGI50: 3.51 & 5.15[3]
Benzothiazole Hybrid 4a HCT-116 (Colorectal Carcinoma)5.61[4]
HEPG-2 (Hepatocellular Carcinoma)7.92[4]
MCF-7 (Breast Cancer)3.84[4]
Thiazole Derivative 18 A549, MCF-7, U-87 MG, HCT-1160.50 - 4.75[5]
Thiazole Derivative 19 MCF-7, U87 MG, A549, HCT1160.30 - 0.45[5]
Thiazole Derivative 3b Leukemia HL-60(TB)2.32[6]
Thiazole Derivative 3e Leukemia HL-60(TB)2.29[6]

It is important to note that variations in experimental conditions, such as cell passage number and incubation times, can influence IC50 values.[1] Furthermore, some 2-aminothiazole derivatives have been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results through non-specific interactions with assay components.[7][8][9][10]

Combating Microbial Threats: Antimicrobial Susceptibility

The antimicrobial potential of novel 2-aminothiazole compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Common methods for MIC determination include broth microdilution and disk diffusion.

Compound/DerivativeMicroorganismMIC (µg/mL)Assay MethodReference
Thiazolyl-thiourea derivative 124 Staphylococcus aureus4 - 16Not Specified[11]
Thiazolyl-thiourea derivative 124 Staphylococcus epidermidis4 - 16Not Specified[11]

The reproducibility of antimicrobial susceptibility testing is crucial for the accurate assessment of a compound's efficacy.[2][12] Standardization of inoculum density, media, and incubation conditions is critical to ensure reliable and comparable results.[13][14]

Deciphering the Mechanism: Targeting Key Signaling Pathways

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting specific signaling pathways that are crucial for tumor growth and survival. Two such pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][15] Inhibition of VEGFR-2 can therefore be an effective anticancer strategy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->VEGFR2

VEGFR-2 signaling pathway and inhibition.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, proliferation, and survival.[7][8][9][16] Its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aminothiazole Inhibitor Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Inhibits

PI3K/Akt/mTOR signaling pathway and inhibition.

The following table presents a comparison of the inhibitory activity of selected 2-aminothiazole derivatives against these kinases.

Compound/DerivativeTarget KinaseIC50 Value (µM)Reference
Compound 9 VEGFR-20.40 ± 0.04[3]
Benzothiazole Hybrid 4a VEGFR-20.091[4]
Benzothiazole Derivative PI3Kα0.013[3]
Thiazole Derivative 22 PI3Kβ0.02[5]
Thiazole Derivative 3b PI3Kα0.086 ± 0.005[6]
mTOR0.221 ± 0.014[6]

A Roadmap for Reproducible Research: Experimental Protocols and Workflow

To ensure the generation of high-quality, reproducible data, it is essential to follow standardized and detailed experimental protocols.

Experimental Workflow for In Vitro Screening

A typical workflow for the initial in vitro screening of novel 2-aminothiazole compounds is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Novel 2-Aminothiazole Compound Synthesis step1 Primary Screening: Cell Viability Assay (MTT) start->step1 decision1 Active? step1->decision1 step2 Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition) decision1->step2 Yes inactive Inactive/ Cytotoxic decision1->inactive No decision2 Specific Activity? step2->decision2 step3 Mechanism of Action Studies: - Western Blot - Flow Cytometry decision2->step3 Yes non_specific Non-specific Activity/ PAINS decision2->non_specific No step4 Lead Optimization step3->step4 end End: Preclinical Candidate step4->end

General experimental workflow for screening.
Key Experimental Protocols

MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]

Broth Microdilution for Antimicrobial Susceptibility Testing

  • Compound Dilution: Prepare a serial two-fold dilution of the 2-aminothiazole compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13][14]

Conclusion

The development of novel 2-aminothiazole compounds holds significant promise for the treatment of various diseases. However, the path from discovery to clinical application is contingent upon the generation of reliable and reproducible preclinical data. By employing standardized and well-documented experimental protocols, researchers can enhance the consistency of their findings. This comparative guide, by presenting quantitative data and detailed methodologies, aims to equip researchers with the necessary tools to navigate the complexities of biological assays and contribute to the robust evaluation of this important class of compounds. Careful consideration of potential pitfalls, such as the PAINS phenomenon, and a commitment to rigorous experimental design will ultimately accelerate the translation of promising 2-aminothiazole derivatives into effective therapies.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate was not located. The following disposal procedures are based on information for structurally similar thiazole compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental responsibility. For this compound, due to the absence of a specific Safety Data Sheet, a cautious approach is necessary. Information from structurally related compounds, such as Ethyl 2-aminothiazole-4-carboxylate and other thiazole derivatives, indicates that this substance should be treated as hazardous waste.[1][2][3]

Hazard Assessment and Characterization

Thiazole derivatives may present a variety of hazards. It is prudent to assume that this compound may exhibit the following:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

  • Aquatic Toxicity: Assumed to be harmful or toxic to aquatic life with long-lasting effects.[2][3]

Summary of Potential Hazards and Handling Precautions

Hazard CategoryPotential ClassificationPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[1][2]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.[4] Use personal protective equipment as required.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][4]Wear protective gloves and clothing.[5] If on skin, wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]Wear eye protection/face protection.[5] If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Sensitization May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.[4]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]Avoid release to the environment.[6] Do not allow to enter drains or waterways.[2]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential for safety and compliance.

1. Personal Protective Equipment (PPE): Before handling any waste material, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • A laboratory coat and closed-toe shoes.

2. Waste Collection and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper, absorbent pads), must be collected as hazardous waste.[2]

  • Use a dedicated, properly labeled, and sealed waste container.[6][7] The container must be made of a material compatible with the chemical.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines to prevent incompatible chemical reactions.[7][8]

3. Labeling: The waste container must be clearly and accurately labeled with:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Do not use abbreviations.[7]

  • An indication of the primary hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][9]

  • The SAA must be at or near the point of generation and inspected weekly for any signs of leakage.[8][9]

  • Keep the container securely closed except when adding waste.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[2]

5. Spill Management: In the event of a spill:

  • Minor Spills: Immediately alert personnel in the area.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.[3] Collect all cleanup materials in a sealed bag and place them in the designated hazardous waste container.[3]

  • Major Spills: Evacuate the area and notify your institution's EHS or emergency response team immediately.[6]

6. Final Disposal:

  • Never dispose of this compound or its containers in the regular trash or down the sink.[10][11]

  • Contact your institution's EHS office to arrange for a hazardous waste pickup.[7]

  • The waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][12]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste: This compound & Contaminated Materials ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect Collect in a Dedicated, Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste' & Full Chemical Name collect->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs spill Spill Occurs store->spill Leak/Spill? professional_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->professional_disposal end Compliant Disposal Complete professional_disposal->end minor_spill Minor Spill: Contain with Inert Absorbent spill->minor_spill Minor major_spill Major Spill: Evacuate & Call EHS spill->major_spill Major collect_spill_waste Collect Cleanup Materials as Hazardous Waste minor_spill->collect_spill_waste collect_spill_waste->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. The following procedures are based on the known hazards of structurally similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1][2]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2] For prolonged contact, consider double-gloving.[3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1][2]
Chemical-Resistant ApronPolyethylene-coated polypropylene or similarAdvised for larger quantities or when there is a significant splash risk.[2]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]
Footwear Closed-toe shoes-Protects feet from spills and falling objects.[2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[5][6]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5] Contaminated clothing should be removed immediately and laundered before reuse.[5][6]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[4][5][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[6]

Emergency Procedures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][5][6]

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[4][5][8]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]

Disposal Plan

Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2][4] Do not mix with other waste streams.[2]

Container Disposal: Handle empty containers as you would the product itself.[2]

Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2][4][5]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) for similar compounds B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh and handle the compound carefully to avoid dust/aerosols C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate and label all chemical waste F->G H Dispose of waste according to institutional and regulatory guidelines G->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J K In case of spill or exposure, follow emergency procedures L Notify supervisor and EHS K->L

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.